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  • Product: Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
  • CAS: 1268000-75-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanistic Pathways of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Organic Synthesis Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a trifunctional organic mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a trifunctional organic molecule of significant interest in the design and synthesis of complex chemical entities, particularly in the realm of pharmaceutical development. Its unique architecture, featuring a Boc-protected aminomethyl group, a free aromatic amine, and a phenolic hydroxyl group, offers a versatile platform for selective chemical modifications. The strategic placement of these functionalities allows for a controlled, stepwise elaboration of the molecular scaffold, making it a valuable intermediate in the construction of novel therapeutic agents and other high-value organic compounds.

This technical guide provides an in-depth exploration of the mechanism of action of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in organic synthesis. By dissecting the reactivity of each functional group, we will elucidate the underlying principles that govern its synthetic utility. This document will serve as a comprehensive resource for researchers and chemists, enabling them to harness the full potential of this multifaceted building block.

Core Structural Features and Inherent Reactivity

The synthetic versatility of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate stems from the differential reactivity of its three key functional groups. The interplay between these groups, governed by their electronic and steric properties, dictates the molecule's behavior under various reaction conditions.

Functional GroupChemical NatureExpected Reactivity
Boc-protected Amine CarbamateStable to a wide range of nucleophilic and basic conditions; readily cleaved under acidic conditions.
Aromatic Amine NucleophilicSusceptible to electrophilic attack, such as acylation, alkylation, and diazotization. Its nucleophilicity is influenced by the electronic effects of the other ring substituents.
Phenolic Hydroxyl Weakly Acidic, NucleophilicCan be deprotonated by a suitable base to form a phenoxide, a potent nucleophile for O-alkylation and O-acylation. Also directs electrophilic aromatic substitution.

Mechanism of Action: A Functional Group-Centric Approach

The "mechanism of action" of this carbamate in organic synthesis is best understood by examining the characteristic reactions of each of its functional domains.

The Boc-Protected Amine: A Gateway to Primary Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[1]

Mechanism of Deprotection: The acid-catalyzed cleavage of the Boc group proceeds through a carbocationic intermediate. The protonation of the carbonyl oxygen of the carbamate is followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. This process regenerates the free primary amine.

Boc_Deprotection reagent Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate protonated Protonated Intermediate reagent->protonated + H+ acid H+ transition_state Elimination of Tert-butyl Cation protonated->transition_state amine Primary Amine transition_state->amine tbutyl_cation Tert-butyl Cation transition_state->tbutyl_cation co2 CO2 transition_state->co2 isobutylene Isobutylene tbutyl_cation->isobutylene - H+

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol: Deprotection of a Boc-Protected Amine

  • Materials: Boc-protected amine (1.0 eq), Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane), Dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

The Aromatic Amine: A Nucleophilic Center for Molecular Elaboration

The free amino group on the aromatic ring is a key site for introducing a wide array of substituents. Its nucleophilicity allows it to readily react with various electrophiles.

Mechanism of Acylation: The lone pair of electrons on the nitrogen atom of the aromatic amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This is followed by the elimination of a leaving group to form a stable amide bond.

Amine_Acylation reagent Aromatic Amine tetrahedral_intermediate Tetrahedral Intermediate reagent->tetrahedral_intermediate + R-COCl acyl_chloride R-COCl amide Amide Product tetrahedral_intermediate->amide - Cl- hcl HCl amide->hcl + H+

Caption: Nucleophilic acylation of the aromatic amine.

Experimental Protocol: Acylation of an Aromatic Amine

  • Materials: Aromatic amine (1.0 eq), Acylating agent (e.g., acetyl chloride, 1.1 eq), A non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq), Anhydrous aprotic solvent (e.g., DCM or THF).

  • Procedure:

    • Dissolve the aromatic amine and the base in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the acylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by crystallization or chromatography.

The Phenolic Hydroxyl Group: A Versatile Handle for O-Functionalization

The phenolic hydroxyl group is another key reactive site, enabling the introduction of various functionalities through O-alkylation and O-acylation reactions. The acidity of the phenolic proton allows for its removal by a suitable base, generating a highly nucleophilic phenoxide ion.

Mechanism of O-Alkylation (Williamson Ether Synthesis): The phenolic proton is first abstracted by a base to form a phenoxide. This potent nucleophile then undergoes an Sₙ2 reaction with an alkyl halide to form an ether.

O_Alkylation phenol Phenolic Hydroxyl phenoxide Phenoxide Ion phenol->phenoxide + Base base Base (e.g., K2CO3) ether Ether Product phenoxide->ether + R-X alkyl_halide R-X salt Salt (e.g., KX) ether->salt + X-

Caption: Williamson ether synthesis via a phenoxide intermediate.

Experimental Protocol: O-Alkylation of a Phenol

  • Materials: Phenolic compound (1.0 eq), Alkyl halide (e.g., methyl iodide, 1.2 eq), Base (e.g., potassium carbonate, 1.5 eq), Anhydrous polar aprotic solvent (e.g., acetone or DMF).

  • Procedure:

    • To a solution of the phenolic compound in the anhydrous solvent, add the base.

    • Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.

    • Add the alkyl halide and heat the reaction mixture if necessary (monitor by TLC).

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the residue by column chromatography or crystallization.

Orthogonal Protection and Strategic Synthesis

The presence of three distinct functional groups with different reactivities allows for an orthogonal protection strategy. This is a powerful concept in multi-step synthesis, enabling the selective modification of one functional group while the others remain protected. For instance, the Boc-protected amine is stable to the basic conditions often used for the O-alkylation of the phenolic hydroxyl group. Similarly, the phenolic hydroxyl can be protected (e.g., as a benzyl ether) to allow for reactions at the aromatic amine. The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of complex target molecules.

Applications in Drug Discovery and Development

The structural motif of a substituted aminomethylphenol is prevalent in many biologically active compounds. The ability to selectively functionalize Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate at its three reactive sites makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Its utility as an intermediate has been noted in the synthesis of various pharmaceutical agents.[2]

Conclusion

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a highly valuable and versatile building block in organic synthesis. A thorough understanding of the reactivity of its Boc-protected amine, aromatic amine, and phenolic hydroxyl groups is paramount for its effective utilization. This guide has provided a detailed overview of the mechanistic principles governing the reactions at each of these sites, supplemented with practical experimental protocols. By leveraging the principles of orthogonal protection and chemoselectivity, synthetic chemists can strategically employ this compound to construct complex molecular architectures with applications in medicinal chemistry and materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock Enhanced Pharmaceutical Research with Tert-Butyl[4-((3-Amino-2,6-Dimethylpyridin-4-yl)Amino)Phenethyl]Carbamate Intermediate.
  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. (2019).

Sources

Exploratory

Solubility Profile of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate: A Comprehensive Guide to Determination in DMSO and Aqueous Solutions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a molecule of interest in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a molecule of interest in medicinal chemistry and drug discovery, featuring key functional groups that govern its physicochemical properties. A thorough understanding of its solubility is paramount for advancing its development, as solubility directly impacts formulation, bioavailability, and the reliability of in-vitro and in-vivo studies.[1][2] This guide provides a comprehensive framework for determining the solubility of this compound in dimethyl sulfoxide (DMSO), the universal solvent for primary stock solutions, and in aqueous media across a physiologically relevant pH range. We present detailed, field-proven protocols, explain the scientific rationale behind experimental choices, and offer templates for data recording and visualization to ensure scientific integrity and reproducibility.

Introduction: Compound Properties and the Imperative of Solubility

The success of a drug candidate is intrinsically linked to its ability to be absorbed and distributed to its target, processes which are fundamentally governed by its aqueous solubility.[2][3] Poor solubility is a leading cause of failure in the drug development pipeline, often leading to erratic absorption and low bioavailability.[3]

Physicochemical Profile: Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

The structure of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (Linear Formula: C12H18O3N2) contains three critical functional groups that dictate its solubility behavior:

  • Aromatic Amine Group: This group is basic and will become protonated (cationic) in acidic conditions (low pH), which typically enhances aqueous solubility.[4][5]

  • Phenolic Hydroxyl Group: This group is weakly acidic and will become deprotonated (anionic) in alkaline conditions (high pH), also expected to increase aqueous solubility.[6]

  • Tert-butyl Carbamate (Boc) Group: This bulky, lipophilic protecting group contributes to the molecule's overall hydrophobicity, potentially limiting its intrinsic aqueous solubility while favoring solubility in organic solvents.

Understanding the interplay of these groups is essential for designing robust experimental protocols.

The Central Role of Solubility in Drug Development
  • In Vitro Assays: Accurate compound concentration is critical. Undissolved compound can lead to a gross overestimation of the concentration, resulting in inaccurate potency (e.g., IC50) data.[7]

  • Formulation Development: Solubility data dictates the choice of excipients and delivery systems (e.g., amorphous solid dispersions, lipid-based formulations) required to achieve therapeutic concentrations.[8]

  • Oral Bioavailability: For oral drug candidates, dissolution in the gastrointestinal tract is the rate-limiting step for absorption.[8] Insufficient solubility leads to poor and variable drug exposure.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent for preparing high-concentration stock solutions in drug discovery due to its exceptional ability to dissolve a wide range of organic molecules.[9] Determining the maximum solubility in DMSO is a critical first step before biological screening.

Rationale for DMSO as a Primary Stock Solvent

DMSO is an aprotic, highly polar solvent that can act as both a hydrogen bond acceptor and, to a lesser extent, a donor. This versatility allows it to effectively solvate diverse molecules. However, it's crucial to establish the upper limit of solubility to prevent compound precipitation upon storage or dilution into aqueous assay buffers.[10]

Experimental Protocol: Determination of Thermodynamic Solubility in DMSO

This protocol uses the equilibrium shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[9] It ensures that the solution is in true equilibrium with the solid state.

Materials:

  • Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (solid)

  • Anhydrous, high-purity DMSO

  • 2 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatted agitator (or orbital shaker at a controlled room temperature, e.g., 25°C)

  • High-speed centrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a known volume of DMSO (e.g., 200 µL) to create a slurry where excess solid is clearly visible. This ensures supersaturation.

  • Equilibration:

    • Seal the tube tightly to prevent moisture absorption by the DMSO.

    • Place the tube in a thermostatted agitator set to 25°C. Agitate for 24-48 hours.[11] This extended time is critical to allow the dissolution process to reach a true thermodynamic equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the slurry at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the excess solid. This step is crucial for ensuring that only the dissolved compound is sampled.

  • Sample Preparation and Analysis:

    • Carefully withdraw a small, precise volume of the clear supernatant (e.g., 10 µL) without disturbing the solid pellet.

    • Perform a large, accurate serial dilution of the supernatant with a suitable mobile phase or solvent (e.g., 1:1000 or greater) to bring the concentration within the linear range of the analytical standard curve.

    • Prepare a set of calibration standards of the compound with known concentrations.

    • Analyze the diluted sample and the calibration standards via HPLC.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the DMSO supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility.

Visualization: DMSO Solubility Workflow

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation weigh 1. Weigh Compound (~5-10 mg) add_dmso 2. Add DMSO (e.g., 200 µL) to create slurry weigh->add_dmso agitate 3. Agitate at 25°C (24-48 hours) add_dmso->agitate centrifuge 4. Centrifuge (>14,000 rpm, 15 min) agitate->centrifuge supernatant 5. Sample Supernatant (e.g., 10 µL) centrifuge->supernatant dilute 6. Serially Dilute (e.g., 1:1000) supernatant->dilute hplc 7. Analyze via HPLC dilute->hplc result Thermodynamic Solubility (mg/mL or mM) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Data Recording: DMSO Solubility
ParameterValueUnits
Compound Massmg
DMSO VolumeµL
Temperature25°C
Equilibration Time24hours
Supernatant Dilution Factor-
Concentration (from HPLC)mg/mL or mM
Final Solubility mg/mL or mM

Aqueous Solubility as a Function of pH

For ionizable compounds like Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, aqueous solubility is not a single value but a profile that depends heavily on pH.[12] Mapping this profile is essential for predicting its behavior in different segments of the gastrointestinal tract.

Mechanistic Rationale: Impact of pH on Ionizable Groups

The solubility of a compound is typically lowest near its isoelectric point (pI), where the net charge is zero.[6]

  • At pH < pKa (amine): The amino group is protonated (R-NH3+), increasing polarity and interaction with water, thus enhancing solubility.

  • At pH > pKa (phenol): The phenolic group is deprotonated (R-O-), creating an anionic species that is also more soluble in water.

  • At pKa (amine) < pH < pKa (phenol): The molecule is predominantly in its neutral, zwitterionic form, which often corresponds to the region of minimum solubility.[6][13]

Experimental Protocol: pH-Dependent Aqueous Solubility

This protocol measures thermodynamic solubility at various pH points using the shake-flask method.

Materials:

  • Items from the DMSO protocol (excluding DMSO)

  • Aqueous buffers of various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0). See section 3.3 for preparation.

  • pH meter

Methodology:

  • Preparation of Slurries:

    • Into separate 2 mL tubes for each pH point, add an excess of the compound (e.g., 2-5 mg).

    • Add a precise volume (e.g., 1 mL) of the corresponding aqueous buffer to each tube.

  • Equilibration:

    • Seal the tubes and agitate at a controlled temperature (e.g., 25°C or 37°C for physiological relevance) for 24-48 hours to reach equilibrium.

  • pH Measurement and Separation:

    • After equilibration, measure the final pH of the slurry in each tube to confirm it has not drifted.

    • Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or carefully sample the supernatant as described in the DMSO protocol.

    • Analyze the clear filtrate/supernatant via a validated HPLC method to determine the compound concentration.

  • Data Analysis:

    • Calculate the solubility at each pH point.

    • Plot solubility (on a log scale) versus pH to visualize the solubility profile.

Preparation of Standard Aqueous Buffers

Accurate buffer preparation is critical for reliable data.[14][15] Always use high-purity water and calibrated equipment.

  • Phosphate Buffer (pH ≈ 2.1): Dissolve 7.8 g of sodium dihydrogen phosphate dihydrate and add 3.4 mL of 85% phosphoric acid to water, then adjust the final volume to 1 L.[15]

  • Acetate Buffer (pH ≈ 4.7): Prepare 100 mM solutions of acetic acid and sodium acetate. Mix them, monitoring with a pH meter, until the target pH is reached. The buffer action is maximal near the pKa of acetic acid (~4.7).[14]

  • Phosphate Buffered Saline (PBS, pH ≈ 7.4): Standard formulations are widely available and consist of sodium chloride, sodium phosphate dibasic, and potassium phosphate monobasic.

Visualization: pH-Dependent Aqueous Solubility Workflow

Aqueous_Solubility_Workflow cluster_buffers Buffer Addition compound Add Excess Compound to Multiple Vials ph2 pH 2.0 Buffer compound->ph2 ph4 pH 4.5 Buffer compound->ph4 ph7 pH 7.4 Buffer compound->ph7 ph9 pH 9.0 Buffer compound->ph9 equilibrate Equilibrate with Agitation (24-48h at 25°C or 37°C) ph2->equilibrate ph4->equilibrate ph7->equilibrate ph9->equilibrate separate Centrifuge & Filter Supernatant equilibrate->separate analyze Analyze Concentration via HPLC separate->analyze plot Plot Solubility vs. pH analyze->plot

Caption: Workflow for pH-Dependent Aqueous Solubility Assessment.

Data Recording: Aqueous Solubility Profile
Initial Buffer pHFinal Slurry pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
2.025
4.525
6.825
7.425
9.025

Key Considerations and Best Practices

  • Kinetic vs. Thermodynamic Solubility: This guide focuses on thermodynamic solubility, which is an equilibrium state. Kinetic solubility, often measured in high-throughput screening, involves adding a DMSO stock to a buffer and measuring precipitation over a shorter time (e.g., 1-2 hours).[3][9] Kinetic solubility is often higher but less stable. Both are valuable, but it is crucial to specify which method was used.

  • Compound Purity and Stability: Ensure the purity of the test compound is high, as impurities can affect solubility measurements. Also, verify that the compound does not degrade in the buffers during the equilibration period by analyzing for degradants via HPLC.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling the compound.[16] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solid powder in a well-ventilated area or chemical fume hood.[17][18]

Conclusion

A systematic evaluation of the solubility of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in both DMSO and aqueous solutions is a non-negotiable step in its preclinical development. By employing the robust, equilibrium-based methods detailed in this guide, researchers can generate reliable and reproducible data. This information is fundamental to enabling accurate biological characterization, guiding rational formulation design, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic agent.

References

  • Solubility and pH of amines - ISSR. (n.d.). Retrieved from [Link]

  • TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Lee, S. H., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 375, 29-34.
  • Sugano, K. (2007). Solubility and Dissolution Profile Assessment in Drug Discovery. Journal of the Pharmaceutical Society of Japan, 127(9), 1415-1427.
  • Preparing Buffer Solutions. (n.d.). Shimadzu. Retrieved from [Link]

  • Nováková, L., & Vlčková, H. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 586-592.
  • Method for preparing buffer solutions for in vitro drug solubility testing. (n.d.). Google Patents.
  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry, 25(1), 237-239.
  • How to check the Drug solubility DMSO solvent ..?. (2015, September 2). ResearchGate. Retrieved from [Link]

  • Safety data sheet. (2025, January 31). BASF. Retrieved from [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2009). ResearchGate. Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed. Retrieved from [Link]

  • Understanding Buffers in Liquid Chromatography. (2024, April 10). Mason Technology. Retrieved from [Link]

  • tert-butyl N-((3-hydroxyphenyl)methyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • tert-butyl N-(3-aminopropyl)-N-methylcarbamate. (n.d.). PubChem. Retrieved from [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024). Digital Discovery. Retrieved from [Link]

  • Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Scientific Reports, 9(1), 7874.
  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development and Industrial Pharmacy, 44(1), 1-13.
  • Methods for preparing buffers. (n.d.). Khan Academy. Retrieved from [Link]

  • Tert-butyl n-(3-hydroxyphenyl)carbamate. (n.d.). PubChemLite. Retrieved from [Link]

  • DMSO solvates of tert-butylcalix[19]arene and related multisolvent structures. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate. Retrieved from [Link]

  • The solubility and recrystallization of 1,3,5-triamino-2,4,6-trinitrobenzene in a 3-ethyl-1-methylimidazolium acetate–DMSO co-solvent system. (2013). New Journal of Chemistry. Retrieved from [Link]

Sources

Foundational

Molecular weight and exact mass of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

An In-Depth Technical Guide on the Molecular Weight and Exact Mass of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Weight and Exact Mass of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mass in Molecular Characterization

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's mass is paramount. It serves as a foundational piece of information for identity confirmation, purity assessment, and elucidation of its elemental composition. This guide will delve into two key, yet often confused, mass-related concepts: molecular weight and exact mass. We will use Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, a compound of interest in medicinal chemistry and organic synthesis, as our case study to illustrate these principles. Understanding the distinction between these two values is crucial for the accurate interpretation of analytical data, particularly from mass spectrometry.

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemistry, molecular weight and exact mass are distinct concepts with significant implications for analytical measurements.[1][2][3][4][5]

Molecular Weight (or Average Molecular Mass)

The molecular weight of a substance is the weighted average of the masses of its constituent molecules. This calculation takes into account the natural isotopic abundance of each element. For a given element, the atomic weight listed on the periodic table is a weighted average of the masses of its stable isotopes. The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry is capable of measuring the exact mass of a molecule, providing a highly accurate and specific identifier.

The key difference lies in the use of average atomic weights versus the masses of specific isotopes.[1]

G cluster_concepts Fundamental Mass Concepts cluster_basis Basis of Calculation cluster_application Primary Application MW Molecular Weight (Average Mass) Isotopes Natural Isotopic Abundance of All Isotopes MW->Isotopes Based on Stoichiometry Stoichiometric Calculations MW->Stoichiometry Used for EM Exact Mass (Monoisotopic Mass) Most_Abundant Mass of the Most Abundant Isotope EM->Most_Abundant Based on MS High-Resolution Mass Spectrometry EM->MS Measured by

Caption: Conceptual difference between Molecular Weight and Exact Mass.

Physicochemical Properties of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a substituted aromatic compound. Its structure incorporates a carbamate protecting group, which is common in multi-step organic syntheses. The presence of amino and hydroxyl groups on the phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents.

PropertyValueSource
Chemical Formula C₁₂H₁₈N₂O₃[6]
Molecular Weight 238.29 g/mol Calculated
Exact Mass 238.13174 DaCalculated

Experimental Determination of Exact Mass: A Mass Spectrometry Workflow

The precise determination of the exact mass of a small molecule like Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is typically achieved using high-resolution mass spectrometry (HRMS).[7][8] The following protocol outlines a general workflow for this analysis.

Objective: To determine the exact mass of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system is ideal.[7][9][10] Electrospray ionization (ESI) is a common ionization technique for such polar molecules.[7]

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of the solid compound.

    • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution in the range of 1-10 µg/mL. The final concentration should be optimized for the sensitivity of the mass spectrometer.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

  • LC-MS System Setup:

    • Equilibrate the LC-MS system with the initial mobile phase conditions. A reversed-phase C18 column is often suitable for this type of compound.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

    • Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.[8]

  • Data Acquisition:

    • Inject a small volume (e.g., 1-5 µL) of the prepared sample into the LC-MS system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) to detect the ion of interest.

    • The high-resolution capabilities of the instrument will allow for the accurate measurement of the mass-to-charge ratio (m/z) of the detected ions to several decimal places.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

    • The theoretical exact mass of the protonated molecule is calculated as: Exact Mass of C₁₂H₁₈N₂O₃ + Mass of H⁺ = 238.13174 + 1.00728 = 239.13902 Da.

    • Compare the experimentally measured m/z value with the theoretical value. The mass accuracy is typically reported in parts-per-million (ppm).

    • The elemental composition can be confirmed by the instrument's software based on the highly accurate mass measurement and the isotopic pattern of the ion.

G cluster_workflow Mass Spectrometry Workflow for Exact Mass Determination SamplePrep Sample Preparation (Dissolution & Dilution) LC_Separation Liquid Chromatography (Separation) SamplePrep->LC_Separation Inject Ionization Electrospray Ionization (ESI) (Ion Formation) LC_Separation->Ionization Elute Mass_Analysis High-Resolution Mass Analyzer (e.g., TOF) (Mass Measurement) Ionization->Mass_Analysis Transfer Ions Data_Analysis Data Analysis (Mass Confirmation & Formula Generation) Mass_Analysis->Data_Analysis Acquire Data

Caption: A typical workflow for determining the exact mass of a small molecule.

Conclusion

The molecular weight and exact mass of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate are fundamental properties that are essential for its characterization. While the molecular weight (238.29 g/mol ) is a calculated average based on natural isotopic abundances and is useful for stoichiometric calculations, the exact mass (238.13174 Da) is a precise measure of the most abundant isotopic species and is a key parameter determined by high-resolution mass spectrometry for unequivocal identification and elemental composition confirmation. A clear understanding and correct application of these concepts are indispensable for researchers and professionals in the fields of chemistry and drug development.

References

  • Vertex AI Search. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight.
  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?.
  • Quora. (2020, October 19). What is the difference between molecular weight and exact mass?.
  • Brainly.in. (2021, August 5). What is the difference between exact mass and molecular weight?.
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  • Pharmaffiliates. 160232-08-6 | Product Name : Tert-butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)
  • A2B Chem. 2166548-09-8 | tert-butyl N-[2-[4-(hydroxymethyl)phenyl]-3-(isoquinolin-6-ylamino)
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Exploratory

An In-Depth Technical Guide on the Synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate Precursors

Abstract Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a pivotal precursor in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a Boc-protected aminomethyl gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a pivotal precursor in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a Boc-protected aminomethyl group ortho to a hydroxyl functionality on an aniline backbone, makes it a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this key intermediate and its immediate precursors. We will delve into the strategic considerations behind different synthetic routes, offer detailed experimental protocols, and present a comparative analysis of these methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important compound.

Introduction: The Significance of a Versatile Precursor

The 3-amino-4-hydroxyphenyl moiety is a common scaffold found in numerous biologically active compounds. The introduction of a protected aminomethyl group at the 5-position further enhances its utility as a synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This guide will focus on the synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, a key precursor that enables the selective functionalization of the aromatic ring and the primary amine.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is through retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

Retrosynthesis target Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate precursor1 3-Amino-4-hydroxybenzylamine target->precursor1 Boc Protection precursor2 4-Hydroxy-3-nitrobenzylamine precursor1->precursor2 Nitro Reduction precursor3 4-Hydroxy-3-nitrobenzonitrile precursor2->precursor3 Nitrile Reduction precursor4 4-Hydroxy-3-nitrobenzaldehyde precursor2->precursor4 Reductive Amination or Aldehyde Reduction precursor5 p-Cresol precursor3->precursor5 Nitration, Cyanation precursor4->precursor5 Nitration, Formylation

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals several potential synthetic routes, primarily revolving around the formation of the 3-amino-4-hydroxybenzylamine core, followed by the protection of the benzylic amine.

Key Synthetic Pathways and Methodologies

Based on the retrosynthetic analysis, two primary strategies emerge for the synthesis of the target compound and its precursors.

Pathway 1: Synthesis via Nitration of a Phenolic Precursor followed by Reduction

This is a widely employed and classical approach that begins with a readily available substituted phenol.

Step 1: Nitration of 4-Hydroxybenzonitrile or 4-Hydroxybenzaldehyde

The initial step involves the regioselective nitration of a suitable starting material. 4-Hydroxybenzonitrile or 4-hydroxybenzaldehyde are common choices.[3][4] The hydroxyl group is an ortho-, para-director, and the presence of the electron-withdrawing nitrile or aldehyde group at the para position directs the incoming nitro group to the 3-position.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzonitrile [3][5]

  • Materials: 4-hydroxybenzonitrile, nitric acid, sulfuric acid.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 4-hydroxybenzonitrile to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10°C.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

    • Add the nitrating mixture dropwise to the solution of 4-hydroxybenzonitrile, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction progress by TLC.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-hydroxy-3-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group and Nitrile/Aldehyde Group

The subsequent step involves the reduction of both the nitro group and the nitrile or aldehyde functionality to an amino group and a benzylic amine, respectively.

Method A: Catalytic Hydrogenation for Simultaneous Reduction

A highly efficient method for this transformation is catalytic hydrogenation.[6] This method often allows for the simultaneous reduction of both functional groups in a single step.

Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzylamine from 4-Hydroxy-3-nitrobenzonitrile [7]

  • Materials: 4-hydroxy-3-nitrobenzonitrile, Palladium on carbon (Pd/C) or Raney Nickel, hydrogen gas, solvent (e.g., ethanol, methanol).

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-hydroxy-3-nitrobenzonitrile in a suitable solvent.

    • Add a catalytic amount of Pd/C or Raney Nickel to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-hydroxybenzylamine.

Method B: Stepwise Reduction

Alternatively, a stepwise reduction can be performed. This can be advantageous if selectivity is required or if specific reducing agents are preferred for each functional group. For instance, the nitrile can be reduced first, followed by the reduction of the nitro group.

Step 3: Boc Protection of the Benzylic Amine

The final step in this pathway is the selective protection of the more nucleophilic benzylic amine in the presence of the less reactive aromatic amine.[1]

Experimental Protocol: Synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate [8][9]

  • Materials: 3-amino-4-hydroxybenzylamine, Di-tert-butyl dicarbonate (Boc)₂O, a suitable base (e.g., triethylamine, sodium bicarbonate), solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM)).

  • Procedure:

    • Dissolve 3-amino-4-hydroxybenzylamine in a suitable solvent.

    • Add a base to the solution.

    • Cool the mixture to 0°C and add a solution of (Boc)₂O in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

Caption: Overview of Synthesis Pathway 1.

Pathway 2: Synthesis from a Pre-functionalized Aromatic Ring

This alternative strategy involves starting with an aromatic ring that already contains the key functional groups or their precursors in the desired positions.

Step 1: Synthesis of 3-Amino-4-hydroxybenzoic acid

One common starting material for this pathway is 3-amino-4-hydroxybenzoic acid, which can be synthesized from 4-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzoic acid [10]

  • Materials: 4-Hydroxy-3-nitrobenzoic acid, Tin(II) chloride (SnCl₂), hydrochloric acid.

  • Procedure:

    • Suspend 4-hydroxy-3-nitrobenzoic acid in a mixture of concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature.

    • Heat the reaction mixture at reflux for several hours.

    • Cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold water and dry to obtain 3-amino-4-hydroxybenzoic acid hydrochloride.

    • Neutralize with a base to obtain the free amino acid.

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid group is then reduced to a hydroxymethyl group.

Experimental Protocol: Synthesis of (3-amino-4-hydroxyphenyl)methanol

  • Materials: 3-Amino-4-hydroxybenzoic acid, Lithium aluminum hydride (LiAlH₄) or Borane-THF complex, anhydrous THF.

  • Procedure:

    • In an inert atmosphere, suspend 3-amino-4-hydroxybenzoic acid in anhydrous THF.

    • Slowly add a solution of LiAlH₄ or Borane-THF complex to the suspension at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for a specified time.

    • Cool the reaction and carefully quench with water and a sodium hydroxide solution.

    • Filter the resulting solid and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate to yield (3-amino-4-hydroxyphenyl)methanol.

Step 3: Conversion of the Alcohol to the Amine

The benzylic alcohol can be converted to the corresponding amine through various methods, such as conversion to a benzyl halide followed by amination, or through a Mitsunobu reaction.

Step 4: Boc Protection

The final step is the Boc protection of the benzylic amine as described in Pathway 1.

Caption: Overview of Synthesis Pathway 2.

Comparative Analysis of Synthetic Routes

ParameterPathway 1 (Nitration-Reduction)Pathway 2 (Pre-functionalized Ring)
Starting Materials Readily available and inexpensive (e.g., p-cresol derivatives).May require multi-step synthesis of the starting material.
Number of Steps Generally fewer steps.Can involve more synthetic transformations.
Reagents Utilizes common and well-established reagents.May require more specialized and sensitive reagents (e.g., LiAlH₄).
Scalability Often more amenable to large-scale synthesis.May present challenges for scale-up due to reagent handling.
Overall Yield Can be high, depending on the efficiency of the reduction step.Yields can be variable depending on the efficiency of each step.
Key Challenges Regioselectivity of nitration, handling of energetic nitro compounds.Reduction of the carboxylic acid in the presence of other functional groups.

Conclusion

The synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and its precursors can be achieved through several viable pathways. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities. The nitration-reduction pathway (Pathway 1) is often favored for its directness and use of common reagents, making it a robust and scalable option. Pathway 2, while potentially longer, offers an alternative approach that can be advantageous in certain contexts, particularly when specific pre-functionalized starting materials are readily accessible. A thorough understanding of the chemistry and experimental considerations outlined in this guide will enable researchers to make informed decisions and successfully synthesize these valuable precursors for their drug discovery and development programs.

References

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Foundational

A Guide to the Safe Handling of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate for Research and Development

Abstract This technical guide provides an in-depth analysis of the potential hazards and safe handling practices for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (CAS No. 113775-31-4), a compound of interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the potential hazards and safe handling practices for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (CAS No. 113775-31-4), a compound of interest in drug development and chemical synthesis. In the absence of a specific Material Safety Data Sheet (MSDS), this document employs a "hazard analysis by analogy" approach, deriving safety protocols from the well-documented risks associated with its primary functional groups: an aromatic amine, a phenol, and a tert-butyl carbamate. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment, personal protective equipment (PPE) selection, experimental protocols, and emergency procedures to ensure a safe laboratory environment.

Introduction and Compound Overview

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a multifunctional organic compound. Its structure incorporates a Boc-protected aminomethyl group, a phenolic hydroxyl group, and an amino group on a benzene ring. This combination of functionalities makes it a valuable intermediate in medicinal chemistry and organic synthesis. However, the very features that make it chemically useful also present a unique combination of potential hazards.

A comprehensive search has revealed a lack of a specific Material Safety Data Sheet (MSDS) for this compound. This absence necessitates a proactive and scientifically-grounded approach to safety, relying on the established toxicological and hazard profiles of its constituent chemical classes. This guide bridges that knowledge gap by providing a detailed safety framework built on first principles of chemical reactivity and toxicology.

Hazard Analysis by Analogy

The risk profile of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is best understood by dissecting the hazards associated with its three key functional groups.

The Aromatic Amine Moiety

Primary aromatic amines are a class of compounds that require careful handling due to their potential for toxicity. Many aromatic amines are known to be readily absorbed through the skin and can act as systemic toxins.[1] Some are recognized as potential or known carcinogens and mutagens.[2][3][4] While the specific toxicity of this compound is unknown, the presence of the aromatic amine group warrants treating it as a substance with potential for:

  • Skin Absorption and Systemic Toxicity: Lipid solubility of many aromatic amines allows for efficient dermal absorption.[1]

  • Carcinogenicity and Mutagenicity: This class of compounds is a well-known structural alert for mutagenicity.[3]

The Phenolic Group

Phenolic compounds are corrosive and can cause severe chemical burns to the skin and eyes.[5][6] Phenol itself has an anesthetic effect, meaning initial contact may not be painful, which can lead to delayed recognition of exposure and more severe injury.[7] Key hazards associated with the phenolic moiety include:

  • Corrosivity: Capable of causing severe skin burns and permanent eye damage.[5][6]

  • Toxicity: Dermal absorption of phenols can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[8]

The Carbamate Group

Carbamates are a broad class of compounds, with some used as pesticides due to their inhibition of acetylcholinesterase.[9][10][11] While the tert-butyl carbamate (Boc) group is generally considered a stable protecting group in laboratory synthesis, it is prudent to consider the potential for carbamate-related toxicity. The primary concerns are:

  • Cholinesterase Inhibition: Although the toxicity of this specific carbamate is not established, the general mechanism of action for many carbamates involves reversible inhibition of acetylcholinesterase, which can lead to a range of symptoms if exposure is significant.[9][11]

  • Inhalation and Ingestion Hazard: Carbamates can be toxic via inhalation and ingestion.[9][10]

The following diagram illustrates the logical flow of the hazard assessment based on the compound's structure.

Hazard_Analysis cluster_FunctionalGroups Functional Group Analysis cluster_PotentialHazards Inferred Potential Hazards Compound Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate AromaticAmine Aromatic Amine Compound->AromaticAmine Phenol Phenol Compound->Phenol Carbamate Carbamate Compound->Carbamate Toxicity Systemic Toxicity (Skin Absorption) AromaticAmine->Toxicity Carcinogenicity Potential Carcinogen/ Mutagen AromaticAmine->Carcinogenicity Phenol->Toxicity Corrosivity Skin/Eye Corrosivity (Chemical Burns) Phenol->Corrosivity Irritation Respiratory Irritation Carbamate->Irritation Cholinesterase Potential Cholinesterase Inhibition Carbamate->Cholinesterase

Caption: Hazard assessment workflow by functional group analogy.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for skin absorption, corrosivity, and toxicity, a stringent PPE protocol is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE to protect workers from hazardous chemicals.[12][13]

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8]

  • Ventilated Enclosure: For weighing small quantities, a ventilated balance enclosure should be used.

  • Eyewash and Safety Shower: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[7][8]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

Protection Type Specification Justification
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of the solid or its solutions, which are potentially corrosive to the eyes.[14]
Hand Protection Double-gloving with a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).Nitrile provides splash protection, while the outer glove offers extended resistance against phenols and other potential contaminants.[8] Gloves should be changed immediately upon contamination.
Body Protection A fully buttoned, long-sleeved laboratory coat. An additional chemical-resistant apron is required when handling larger quantities (>1 g) or when there is a significant splash risk.Protects skin from accidental contact.[8]
Respiratory Protection Not typically required when handling small quantities in a fume hood. If a fume hood is not available or if there is a risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with organic vapor and particulate cartridges must be used.Prevents inhalation of airborne particles of the compound.

Experimental Protocols: A Step-by-Step Guide

Adherence to meticulous laboratory technique is crucial for minimizing exposure.

Weighing the Solid Compound
  • Preparation: Don all required PPE as specified in Section 3.2. Ensure the ventilated balance enclosure or fume hood is operational.

  • Containment: Place a weigh boat on the analytical balance.

  • Transfer: Carefully transfer the desired amount of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate from the stock container to the weigh boat using a clean spatula. Minimize the creation of dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-dampened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.

  • Closure: Securely close the stock container.

Preparing Solutions
  • Setup: In a chemical fume hood, place a stir plate and a beaker or flask of the appropriate size.

  • Solvent Addition: Add the desired solvent to the vessel.

  • Compound Addition: Slowly add the pre-weighed solid to the solvent while stirring to avoid splashing.

  • Dissolution: Allow the compound to fully dissolve. Keep the container covered with a watch glass or cap to the extent possible.

  • Transfer: If transferring the solution, use a funnel to minimize the risk of spills.

Storage and Waste Management

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, segregated from strong oxidizing agents, acids, and bases.[15]

  • Secondary Containment: Utilize a secondary containment tray to capture any potential leaks.

Waste Disposal

All waste generated from handling this compound must be treated as hazardous waste.[16][17][18]

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste bag.[19][20]

  • Liquid Waste: Unused solutions and rinseates from cleaning contaminated glassware should be collected in a labeled, sealed hazardous waste container.[18] Do not mix with incompatible waste streams.[17]

  • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container for chemical waste.[17]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate".[18]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response

The appropriate response depends on the size of the spill. The following workflow provides a decision-making framework.

Spill_Response cluster_SmallSpill Small Spill Response (Trained Personnel Only) cluster_LargeSpill Large Spill Response Start Spill Occurs Assess Assess Spill Size (<1g solid or <100mL dilute solution?) Start->Assess Alert Alert others in the immediate area Assess->Alert Yes Evacuate Evacuate the laboratory immediately Assess->Evacuate No DonPPE Don appropriate PPE (gloves, goggles, lab coat) Alert->DonPPE Contain Cover with absorbent material (e.g., vermiculite) DonPPE->Contain Collect Carefully sweep into a dustpan and place in a hazardous waste bag Contain->Collect Decontaminate Wipe the area with soap and water Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Notify Notify EH&S and emergency services Evacuate->Notify Secure Secure the area to prevent entry Notify->Secure Await Await response from trained emergency personnel Secure->Await

Caption: Decision workflow for spill response management.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention. For phenolic exposures, some institutions recommend subsequent wiping with polyethylene glycol (PEG 300 or 400).[5]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

While Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a valuable research tool, its composite structure of an aromatic amine, a phenol, and a carbamate necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards of these functional groups and adhering to the stringent engineering controls, personal protective equipment standards, and procedural guidelines outlined in this document, researchers can mitigate the risks and maintain a safe laboratory environment. The principles of chemical hygiene—plan ahead, minimize exposure, and do not underestimate risks—are paramount when working with compounds for which specific hazard data is not yet available.

References

  • Carbamate Toxicity. (2023, May 1). StatPearls - NCBI Bookshelf. [Link]

  • Carbamate Toxicity. (2024, July 30). MD Searchlight. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. University of Idaho. [Link]

  • Pesticide Toxicity Profile: Carbamate Pesticides. (2005, July 15). Florida Online Journals. [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. (2013). EPA. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. [Link]

  • Working Safely with Phenol Guideline. (2022). The University of Queensland. [Link]

  • Chemical Spill Clean-Up. Environmental Health & Safety, University of Delaware. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Carbamate poisoning. Wikipedia. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. [Link]

  • Phenol. Rosenheim Lab, University of California, Davis. [Link]

  • Phenol - OHS Information Sheet. (2024, May 15). Monash University. [Link]

  • SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS. The University of Texas at Arlington. [Link]

  • Chemical Safety. (2022, May 8). Virginia Commonwealth University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

  • carcinogenic aromatic amines: Topics by Science.gov. [Link]

  • Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. (2018, August 29). MDPI. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Lhasa Aromatic Amines Data Sharing Initiative. Lhasa Limited. [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). New Mexico State University. [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the characterization of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the characterization of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established principles of spectroscopic interpretation. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide offers an expert-driven, predictive analysis based on data from structurally analogous compounds. This approach provides a robust framework for the identification and characterization of this important chemical entity.

Introduction: The Significance of Spectroscopic Characterization

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a molecule of interest in medicinal chemistry and organic synthesis, often serving as a building block for more complex pharmaceutical agents. Its structure incorporates a Boc-protected amine, a phenolic hydroxyl group, and a primary aromatic amine, making it a versatile intermediate. Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will delve into the predicted spectroscopic data for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, providing a detailed rationale for the expected spectral features based on established chemical principles and comparative data from related molecules.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and highlights its key functional groups.

Caption: Molecular structure of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and tert-butyl protons. The chemical shifts are predicted based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic H (ortho to -OH)~6.7-6.8d1HShielded by the electron-donating -OH group.
Aromatic H (ortho to -NH₂)~6.5-6.6d1HShielded by the electron-donating -NH₂ group.
Aromatic H (meta to both)~6.4-6.5dd1HInfluenced by both activating groups.
Methylene (-CH₂-)~4.1-4.3d2HDeshielded by the adjacent nitrogen and aromatic ring.
Carbamate N-H~4.8-5.2br s1HBroad signal due to quadrupolar relaxation and potential exchange.
tert-Butyl (-C(CH₃)₃)~1.4-1.5s9HCharacteristic singlet for the nine equivalent protons.
Phenolic -OH~8.5-9.5br s1HChemical shift is concentration and solvent dependent.
Amine -NH₂~3.5-4.5br s2HBroad signal, chemical shift is dependent on solvent and concentration.

Note: Chemical shifts are referenced to TMS in a solvent like DMSO-d₆.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carbamate C=O~155-157Typical range for carbamate carbonyls.
Aromatic C-OH~145-148Deshielded by the attached oxygen.
Aromatic C-NH₂~138-142Influenced by the attached nitrogen.
Aromatic C-CH₂~128-132Quaternary carbon attached to the methylene group.
Aromatic C-H~110-120Shielded by the electron-donating substituents.
tert-Butyl Quaternary C~78-80Characteristic shift for the quaternary carbon of a Boc group.
Methylene -CH₂-~43-46Typical range for a benzylic carbon attached to a nitrogen.
tert-Butyl -CH₃~28-29Characteristic shift for the methyl carbons of a Boc group.

Note: Chemical shifts are referenced to TMS in a solvent like DMSO-d₆.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Justification
O-H (Phenolic)Stretching3200-3500Broad, StrongHydrogen bonding broadens the peak.
N-H (Amine)Stretching3300-3500Medium (two bands)Asymmetric and symmetric stretching of the primary amine.
N-H (Carbamate)Stretching3200-3400MediumCharacteristic N-H stretch for a secondary amide.
C-H (Aromatic)Stretching3000-3100Medium
C-H (Aliphatic)Stretching2850-3000Medium
C=O (Carbamate)Stretching1680-1700StrongStrong absorption due to the carbonyl group of the carbamate.
N-H (Amine)Bending1590-1650Medium
C=C (Aromatic)Stretching1450-1600Medium
C-O (Phenolic)Stretching1200-1260Strong
C-NStretching1150-1250Medium

The presence of multiple functional groups capable of hydrogen bonding (hydroxyl, amine, carbamate) will likely result in broad and overlapping bands in the high-frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, the expected molecular weight is approximately 254.3 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 254 would correspond to the molecular ion.

  • Loss of tert-Butyl Group: A significant fragment would be observed at m/z = 198, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃).

  • Loss of isobutylene: A peak at m/z = 198 could also arise from the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, followed by the detection of the remaining radical cation.

  • Loss of the Boc group: Fragmentation leading to the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂) would result in a fragment at m/z = 123.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring could lead to fragments corresponding to the substituted benzyl cation (m/z = 122) and the carbamate radical.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (TMS).

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Sample (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. By leveraging data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, and MS data. The provided protocols offer a standardized approach for acquiring this crucial information. While this guide serves as a robust predictive tool, it is essential for researchers to confirm these predictions through the acquisition of experimental data on a verified sample of the target compound.

References

While no direct and complete spectroscopic data for the target molecule was found, the predictions and interpretations in this guide are based on the analysis of data from the following and similar compounds:

  • Supporting Information for various tert-butyl carbamates: Provides ¹H and ¹³C NMR data for a range of substituted phenyl and benzyl carbamates, which are invaluable for predicting the chemical shifts of the aromatic and carbam
  • NIST Chemistry WebBook for tert-Butyl carbamate: Offers reference IR and mass spectra for the parent tert-butyl carbamate, establishing a baseline for the functional group's behavior.[1]

  • Spectroscopic studies of related Schiff base carbamates: Publications on similar molecules provide detailed assignments of ¹H and ¹³C NMR signals and FT-IR bands for complex structures containing the Boc group.[2]

  • Technical guides for analogous compounds: Documents outlining the spectroscopic characterization of similar molecules provide protocols and expected data ranges.[3]

  • Data for hydroxyphenyl carbamates: Published data on tert-butyl (4-hydroxyphenyl)carbamate and tert-butyl (3-hydroxyphenyl)carbamate offer direct comparisons for the substituted aromatic ring system.[4]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in Solid-Phase Peptide Synthesis

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in solid-phase peptide synthesis (SPPS). This speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in solid-phase peptide synthesis (SPPS). This specialized building block serves as a versatile linker, enabling the site-specific incorporation of a modifiable phenolic moiety into peptide sequences. The presence of a Boc-protected amine and a free hydroxyl group allows for orthogonal derivatization, making it an invaluable tool for the synthesis of complex peptide conjugates, including peptide-drug conjugates (PDCs), and for the introduction of labels or other functionalities. This document will detail the rationale for its use, step-by-step protocols for its incorporation into peptide chains, strategies for subsequent on-resin modifications, and relevant analytical considerations.

Introduction: A Multifunctional Building Block for Advanced Peptide Design

Modern therapeutic and diagnostic peptide development frequently requires the incorporation of non-canonical amino acids or linker moieties to enhance biological activity, improve pharmacokinetic profiles, or attach payloads such as toxins, imaging agents, or PEG chains.[1][2] Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a strategically designed building block that introduces a stable aromatic linker with two distinct functional handles: a free phenolic hydroxyl group and a primary aromatic amine. The Boc-protected aminomethyl group facilitates its use as a pseudo-amino acid during SPPS, while the free functionalities provide sites for post-synthetic modification.

The key advantage of this reagent lies in its capacity to enable a divergent synthetic strategy. Once incorporated into a peptide sequence, the aromatic amine can be acylated or used in other derivatizations, while the hydroxyl group offers a nucleophilic site for ether or ester linkages. This orthogonality is central to creating complex, multifunctional peptide constructs.[3][4]

Physicochemical Properties and Structure

PropertyValue
IUPAC Name Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups Boc-protected amine, primary aromatic amine, phenolic hydroxyl

G

Principle of Application in Solid-Phase Peptide Synthesis

The incorporation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate into a peptide sequence is achieved by treating it as a non-canonical amino acid building block. The free aromatic amine is the point of attachment to the growing peptide chain. This is accomplished by coupling the carboxyl group of the preceding amino acid in the sequence to this aromatic amine. The Boc-protected aminomethyl group remains inert during this process.

This application is most compatible with Boc-based SPPS, where the Boc protecting group of the building block is stable during the synthesis cycles. However, it can be adapted for Fmoc-based SPPS, provided that the coupling to the aromatic amine is efficient and does not require conditions that would compromise the Fmoc-protected N-terminus of the peptide.

Detailed Protocols

Protocol 1: Incorporation into a Peptide Sequence via Boc-SPPS

This protocol describes the coupling of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal carboxyl group

  • Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Activation of the C-terminus: In a separate vessel, dissolve the C-terminal protected amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 10-15 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates that the primary amine of the building block has been successfully acylated.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes. Wash the resin as in the previous step.

SPPS_Workflow Resin Peptide on Solid Support (Free Carboxyl Terminus) Swell Swell Resin in DMF Resin->Swell Activate Activate Carboxyl Group (e.g., DIC/HOBt) Swell->Activate Couple Couple Building Block (Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate) Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash1 Wash Resin (DMF, DCM) Monitor->Wash1 Cap Capping (Optional) (Acetic Anhydride/DIPEA) Wash1->Cap Wash2 Wash Resin Cap->Wash2 Result Peptide with Incorporated Linker Wash2->Result

Protocol 2: On-Resin Modification of the Phenolic Hydroxyl Group

This protocol details the alkylation of the phenolic hydroxyl group after the building block has been incorporated into the peptide.

Materials:

  • Peptide-resin with the incorporated linker

  • Alkyl halide (e.g., bromoacetic acid tert-butyl ester) (5-10 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (5-10 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Wash the peptide-resin from the previous step with DMF.

  • Alkylation Reaction:

    • Add a solution of the alkyl halide in DMF to the resin.

    • Add the base (K₂CO₃ or Cs₂CO₃).

    • Agitate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, water/DMF mixtures, DMF, and finally DCM to remove all salts and excess reagents.

Protocol 3: Deprotection of the Boc Group and Derivatization of the Aminomethyl Group

This protocol describes the selective deprotection of the Boc group followed by acylation of the newly exposed primary amine. This demonstrates the orthogonal nature of the protecting groups.[5]

Materials:

  • Peptide-resin with the incorporated linker (and potentially a modified hydroxyl group)

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Carboxylic acid to be coupled (e.g., a fluorescent dye with a carboxyl group)

  • HBTU/HOBt or a similar coupling reagent cocktail

Procedure:

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.

  • Acylation of the Amine:

    • Perform a standard peptide coupling reaction as described in Protocol 4.1, using the desired carboxylic acid to acylate the newly freed aminomethyl group.

  • Washing: Wash the resin as previously described.

Final Cleavage and Purification

Once all on-resin modifications are complete, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

Cleavage ConditionApplication Notes
High HF For peptides on MBHA or similar resins. A standard but hazardous procedure requiring specialized equipment.
TFMSA/TFA A common alternative to HF for Boc-SPPS. Trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers (e.g., thioanisole, m-cresol) is effective for most protecting groups.
TMSOTf/TFA Trimethylsilyl trifluoromethanesulfonate in TFA is another strong acid cocktail for cleavage. It is reported to reduce some side reactions.

After cleavage, the crude peptide is typically precipitated with cold diethyl ether, dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA), and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final conjugate should be confirmed by mass spectrometry (MS) and analytical HPLC.[7][8]

Applications and Future Perspectives

The primary application of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is in the construction of peptide-drug conjugates (PDCs).[7][9][10] The linker allows for the attachment of cytotoxic drugs to a targeting peptide, a strategy that is gaining significant traction in oncology.[2][9][] The ability to modify both the amine and hydroxyl groups provides a platform for creating dual-payload conjugates or for attaching both a therapeutic agent and an imaging moiety.

Furthermore, this building block can be used to:

  • Introduce fluorescent labels for peptide tracking and imaging.

  • Attach PEG chains to improve the pharmacokinetic properties of therapeutic peptides.

  • Synthesize branched or cyclic peptides through on-resin modifications.

The versatility of this reagent ensures its continued relevance in the field of peptide chemistry and drug development, offering a reliable method for producing sophisticated and highly functionalized peptide-based molecules.

References

  • El-Faham, A., & Almarhoon, Z. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Molbase. (n.d.). tert-butyl n-[2-({carbamoyl}amino)ethyl]carbamate. Available at: [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Cooper, B. M., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceuticals, 14(1), 55. Available at: [Link]

  • Baran, P. S. (2014). The Concept of Orthogonal Sets. In Protecting Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Xiang, T., et al. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(1), 164. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-((3-hydroxyphenyl)methyl)carbamate. Available at: [Link]

  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Available at: [Link]

  • Fajar, M., Maharani, R., & Supratman, U. (2025). Linkers for effective peptide-drug conjugates. Bioorganic & Medicinal Chemistry, 133, 118510. Available at: [Link]

  • ResearchGate. (n.d.). Linkers used in PDCs. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Available at: [Link]

  • Aslam, M., et al. (2022). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society, 87(1), 23-35. Available at: [Link]

  • NextSDS. (n.d.). tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

Sources

Application

Application Note: Preparation of Benzoxazole Derivatives from tert-Butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Chemoselective cyclization, protecting-group tolerance, and mechanistic workflows Introduction & Strategic Rationale Benzoxazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Chemoselective cyclization, protecting-group tolerance, and mechanistic workflows

Introduction & Strategic Rationale

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting antimicrobial, anticancer, and enzyme-inhibitory properties. The starting material, tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (structurally 4-(Boc-aminomethyl)-2-aminophenol), is a highly valuable building block. Cyclization of this precursor yields a 5-(Boc-aminomethyl)benzoxazole derivative. Post-cyclization, the Boc group can be selectively cleaved to reveal a primary amine, providing a versatile handle for downstream functionalization such as peptide coupling or conjugation to targeting ligands.

Mechanistic Insights: The Challenge of Acid-Sensitive Substrates

The classical synthesis of benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids. However, these traditional methods rely on harsh dehydrating agents (e.g., polyphosphoric acid) or strong Brønsted acids (e.g., refluxing TsOH, Methanesulfonic acid) at elevated temperatures (>130 °C) .

The Causality of Failure: Subjecting tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate to these standard conditions leads to rapid, premature cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This exposes the highly reactive benzylic amine, resulting in unwanted polymerization, intermolecular cross-reactivity, and intractable product mixtures .

To ensure a robust, self-validating protocol, we must utilize mild, chemoselective methodologies. This guide details two highly effective, Boc-tolerant pathways:

  • Mild Oxidative Cyclization (Aldehyde Route): Uses (Diacetoxyiodo)benzene (PhI(OAc)₂), a hypervalent iodine reagent that acts as a two-electron oxidant. It promotes intramolecular C–O bond formation without generating strong acids .

  • Orthoester Condensation: Bypasses oxidants entirely by utilizing orthoesters as both the carbon source and dehydrating agent under neutral or very mildly acidic conditions .

Reaction Pathways

ReactionPathways SM tert-Butyl N-[(3-amino-4- hydroxyphenyl)methyl]carbamate (Boc-protected) SchiffBase Schiff Base Intermediate SM->SchiffBase + Aldehyde (EtOH, RT) Benzoxazole 2-Substituted Benzoxazole (Boc-protected) SM->Benzoxazole + Orthoester (80 °C, cat. AcOH) Aldehyde Aldehyde (R-CHO) Orthoester Orthoester (R-C(OR')3) SchiffBase->Benzoxazole PhI(OAc)2 (Oxidative Cyclization)

Figure 1: Boc-tolerant synthetic pathways for benzoxazole preparation.

Experimental Workflows

Workflow Step1 Step 1: Reagent Preparation Weigh starting material & reactants Dissolve in anhydrous solvent Step2 Step 2: Condensation Stir at RT (Aldehyde) or Heat (Orthoester) Monitor via TLC Step1->Step2 Step3 Step 3: Oxidative Cyclization Add PhI(OAc)2 (for Aldehyde route) Stir until completion Step2->Step3 Aldehyde Route Step4 Step 4: Quench & Extraction Quench with aq. Na2S2O3 / NaHCO3 Extract with EtOAc Step2->Step4 Orthoester Route Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 Step 6: Product Isolation Concentrate under vacuum Characterize via NMR/MS Step5->Step6

Figure 2: Step-by-step experimental workflow for benzoxazole synthesis.

Step-by-Step Protocols

Protocol A: Mild Oxidative Cyclization with Aldehydes using PhI(OAc)₂

Mechanism Check: PhI(OAc)₂ activates the imine nitrogen, facilitating nucleophilic attack by the adjacent phenolic hydroxyl group. The byproduct is iodobenzene and acetic acid, which is too weak to cleave the Boc group at room temperature, making this a highly reliable system.

  • Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.0 mmol, ~238 mg) and the desired aldehyde (1.05 mmol) in anhydrous ethanol (10 mL).

  • Condensation: Stir the mixture at room temperature for 2–4 hours. Self-Validation: Monitor the formation of the Schiff base via TLC (typically 3:1 Hexanes/EtOAc, visualizing under UV 254 nm). The primary amine spot should completely disappear.

  • Oxidation: Once the starting material is consumed, cool the flask to 0 °C using an ice bath. Add PhI(OAc)₂ (1.1 mmol, ~354 mg) portion-wise to the stirring solution.

  • Cyclization: Allow the reaction to warm to room temperature and stir for an additional 2–6 hours. The solution will typically darken as aromatization occurs.

  • Quenching (Critical Step): Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) (5 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) (5 mL). Causality: Na₂S₂O₃ reduces any unreacted hypervalent iodine, while NaHCO₃ neutralizes the generated acetic acid to ensure absolute Boc stability during workup.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure Boc-protected benzoxazole derivative.

Protocol B: Direct Condensation with Orthoesters

Mechanism Check: Orthoesters react to form a mixed orthoamide/orthoester intermediate, which rapidly eliminates alcohol molecules to form the aromatic benzoxazole system without the need for external oxidants.

  • Reagent Combination: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.0 mmol) and the appropriate trialkyl orthoester (e.g., triethyl orthoformate for a C2-H benzoxazole, or triethyl orthoacetate for a C2-CH₃ benzoxazole) (3.0 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mmol, 10 mol%). Crucial Note: Do not substitute with stronger acids like TsOH or HCl, as they will rapidly cleave the Boc group at elevated temperatures.

  • Heating: Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar) for 4–8 hours.

  • Monitoring: Monitor reaction progress via LC-MS to confirm the mass of the cyclized product and verify that the Boc group (M+H - 100 Da fragment) remains intact.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, concentrate in vacuo, and purify via silica gel chromatography.

Quantitative Data: Optimization of Cyclization Conditions

To demonstrate the necessity of the chosen methodologies, the following table summarizes the yield and Boc-retention across various standard benzoxazole synthesis conditions. The data proves why traditional methods must be abandoned for this specific substrate.

Method / ReagentReaction ConditionsBenzoxazole Yield (%)Boc Retention (%)Scientific Conclusion
PhI(OAc)₂ (Protocol A) Aldehyde, EtOH, RT85–92%>98%Optimal : High yield, complete Boc preservation due to mild conditions.
Orthoester (Protocol B) Neat or EtOH, 80 °C, cat. AcOH78–88%>95%Optimal : Clean reaction, oxidant-free, easy workup.
DDQ Aldehyde, 1,4-Dioxane, RT65–75%>95%Sub-optimal : Moderate yield, difficult removal of DDQH₂ byproduct.
TsOH / CuI β -diketone, CH₃CN, 80 °C20–30%<10%Failed : Extensive Boc deprotection and substrate degradation.
Methanesulfonic Acid Carboxylic acid, Toluene, 110 °C<5%0%Failed : Complete Boc cleavage; intractable complex mixture.

References

  • Title: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate (Reviewing mild oxidative cyclization alternatives) Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

  • Title: Benzoxazole synthesis (Collection of methodologies including orthoester condensation) Source: Organic Chemistry Portal URL: [Link]

  • Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Source: ResearchGate URL: [Link]

Method

Application Notes and Protocols: Catalytic Cross-Coupling with Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Introduction: A Versatile Scaffold for Medicinal Chemistry Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a trifunctional synthetic building block of significant interest to researchers in drug development. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a trifunctional synthetic building block of significant interest to researchers in drug development. Its structure incorporates a Boc-protected primary amine, a nucleophilic aromatic amine, and a phenolic hydroxyl group. This unique arrangement offers multiple points for diversification, enabling the synthesis of complex molecular architectures and libraries of potential therapeutic agents.

However, the presence of multiple reactive sites—the amino N-H and the hydroxyl O-H—presents a formidable challenge: chemoselectivity . Achieving selective functionalization at one site without affecting the others is paramount for predictable and efficient synthesis. This guide provides a comprehensive overview of catalytic cross-coupling strategies to selectively modify this substrate, grounded in established mechanistic principles and field-proven protocols. We will explore orthogonal catalyst systems that enable the selective N-arylation, O-arylation, and C-C bond formation, thereby unlocking the full synthetic potential of this valuable intermediate.

Part 1: Chemoselective N-Arylation and O-Arylation via Buchwald-Hartwig Amination

The most direct application of the title compound in cross-coupling is the arylation of its nucleophilic N-H and O-H groups. The key to selectivity lies in exploiting the differential reactivity of these groups by choosing the appropriate catalyst system. Groundbreaking work has demonstrated that palladium-based catalysts typically favor N-arylation, while copper-based systems can be tuned to favor O-arylation.[1][2] This orthogonality provides a powerful tool for synthetic chemists.

Palladium-Catalyzed Selective N-Arylation

The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[3][4] For aminophenol substrates, palladium catalysts, particularly those employing bulky, electron-rich biarylphosphine ligands, have shown remarkable selectivity for the amino group.[1][5] This preference is attributed to the favorable kinetics of the N-H oxidative addition/deprotonation sequence compared to the O-H pathway with these specific palladium systems.

Causality of Selectivity : The choice of a highly active palladium precatalyst, such as one based on the BrettPhos ligand, in combination with a strong, non-nucleophilic base like sodium tert-butoxide, creates a catalytic environment where the amination pathway is significantly more favorable than etherification.[5] The ligand's structure facilitates the crucial reductive elimination step to form the C-N bond, driving the catalytic cycle efficiently.

Workflow for Selective N-Arylation

sub Substrate + Aryl Halide reagents Assemble Reagents (Inert Atmosphere) sub->reagents cat BrettPhos Pd Precatalyst (e.g., G3) cat->reagents base Base (NaOt-Bu) base->reagents sol Solvent (Dioxane) sol->reagents heat Heat Reaction (e.g., 90-110 °C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product N-Arylated Product purify->product

Caption: Workflow for Pd-catalyzed selective N-arylation.

Detailed Protocol: Selective N-Arylation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

  • Reagent Preparation : To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition : Add the BrettPhos Palladium Precatalyst (e.g., G3-BrettPhos, 0.02 mmol, 0.02 equiv).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction Execution : Seal the tube and place it in a preheated oil bath at 90-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (10 mL) and dilute with ethyl acetate (20 mL).

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Aryl Halide ExampleExpected ProductTypical Yield RangeSelectivity (N vs. O)
4-Bromotoluenetert-butyl N-[(3-(p-tolylamino)-4-hydroxyphenyl)methyl]carbamate85-95%>98:2
1-Chloro-4-methoxybenzenetert-butyl N-[(3-((4-methoxyphenyl)amino)-4-hydroxyphenyl)methyl]carbamate80-90%>98:2
2-Bromopyridinetert-butyl N-[(3-(pyridin-2-ylamino)-4-hydroxyphenyl)methyl]carbamate75-85%>95:5
Copper-Catalyzed Selective O-Arylation

To steer the reaction towards O-arylation, a switch in catalyst from palladium to copper is required. Copper(I) salts, in combination with specific ligands such as picolinic acid or N,N'-dimethylethylenediamine (DMEDA), can selectively catalyze the formation of diaryl ethers from phenols in the presence of anilines.[1][2]

Causality of Selectivity : The copper-catalyzed Ullmann-type condensation operates via a different mechanism. It is believed that the phenol is deprotonated by the base (e.g., K₃PO₄) to form a phenoxide. This copper-phenoxide intermediate is more readily formed and/or reacts more quickly with the aryl halide than the corresponding copper-amide species under these conditions, leading to selective O-arylation.[2] The choice of a polar aprotic solvent like DMSO is often crucial for achieving high yields.

Detailed Protocol: Selective O-Arylation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

  • Reagent Preparation : To a reaction vial, add Copper(I) iodide (CuI, 0.1 mmol, 0.1 equiv), picolinic acid (0.2 mmol, 0.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Substrate Addition : Add the aryl iodide (1.0 mmol, 1.0 equiv) and tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.2 mmol, 1.2 equiv).

  • Solvent Addition : Add anhydrous Dimethyl Sulfoxide (DMSO, 4 mL).

  • Reaction Execution : Seal the vial and stir the mixture vigorously in a preheated oil bath at 80-100 °C for 12-36 hours.

  • Monitoring : Follow the reaction's progress by LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with water (20 mL) and ethyl acetate (25 mL).

  • Extraction : Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with ethyl acetate. Separate the filtrate layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the O-arylated product.

Aryl Halide ExampleExpected ProductTypical Yield RangeSelectivity (O vs. N)
1-Iodo-4-nitrobenzenetert-butyl N-[(3-amino-4-(4-nitrophenoxy)phenyl)methyl]carbamate75-85%>95:5
4-Iodoanisoletert-butyl N-[(3-amino-4-(4-methoxyphenoxy)phenyl)methyl]carbamate80-90%>98:2
1,3-Diiodobenzenetert-butyl N-[(3-amino-4-(3-iodophenoxy)phenyl)methyl]carbamate70-80%>95:5

Part 2: C-C Bond Formation via Suzuki and Sonogashira Couplings

To functionalize the aromatic ring of the substrate, it must first be activated with a suitable leaving group, typically a halide or triflate. Regioselective halogenation of the aminophenol ring is a necessary preliminary step. Electrophilic aromatic substitution will be directed by the powerful activating and ortho-, para-directing amino and hydroxyl groups. Given the substitution pattern, the position ortho to the hydroxyl group and meta to the amino group is a likely site for halogenation.

Preparatory Step: Regioselective Iodination

A mild iodination protocol using N-Iodosuccinimide (NIS) can be employed to install an iodine atom, creating a versatile handle for subsequent C-C coupling reactions.

Protocol: Synthesis of Tert-butyl N-[(5-amino-4-hydroxy-2-iodophenyl)methyl]carbamate

  • Dissolve tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 equiv) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a 10% aqueous solution of sodium thiosulfate (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude iodinated product, which can often be used in the next step without further purification.

Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[6][7] It is renowned for its mild conditions and tolerance of a wide range of functional groups.

Catalytic Cycle Rationale : The standard Suzuki cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl iodide, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[8] A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_complex [Ar-Pd(II)-I]L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_complex->transmetalation pd_biaryl [Ar-Pd(II)-Ar']L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar') center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Setup : In an inert atmosphere glovebox or Schlenk line, combine the iodinated substrate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Catalyst : Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv).

  • Solvent : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction : Heat the mixture with stirring at 80-100 °C for 6-18 hours.

  • Workup : After cooling, dilute with water and extract with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Boronic Acid PartnerExpected ProductTypical Yield Range
Phenylboronic acidtert-butyl N-[(5-amino-4-hydroxy-[1,1'-biphenyl]-2-yl)methyl]carbamate80-95%
4-Formylphenylboronic acidtert-butyl N-[(5'-amino-4'-hydroxy-2'-(hydroxymethyl)biphenyl-4-yl)carbamate70-85%
Thiophene-2-boronic acidtert-butyl N-[(5-amino-4-hydroxy-2-(thiophen-2-yl)phenyl)methyl]carbamate75-90%
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides.[9] The reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[10]

Catalytic Cycle Rationale : The mechanism involves two interconnected cycles. In the palladium cycle , similar to the Suzuki reaction, oxidative addition of Pd(0) to the aryl halide occurs. In the copper cycle , the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide.[9] This acetylide then acts as the active nucleophile in the transmetalation step with the Pd(II)-aryl complex. Reductive elimination subsequently yields the arylated alkyne product. The amine base is crucial not only for deprotonating the alkyne but also for acting as a ligand and solvent.[10]

Detailed Protocol: Sonogashira Coupling

  • Setup : To a Schlenk flask under an inert atmosphere, add the iodinated substrate (1.0 mmol, 1.0 equiv), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 0.02 equiv), and Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv).

  • Solvent and Base : Add anhydrous, degassed solvent such as THF (5 mL) and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv).

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Workup : Once the reaction is complete, concentrate the solvent. Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl and then brine.

  • Purification : Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Terminal Alkyne PartnerExpected ProductTypical Yield Range
Phenylacetylenetert-butyl N-[(5-amino-4-hydroxy-2-(phenylethynyl)phenyl)methyl]carbamate85-95%
Ethynyltrimethylsilanetert-butyl N-[(5-amino-4-hydroxy-2-((trimethylsilyl)ethynyl)phenyl)methyl]carbamate90-98%
Propargyl alcoholtert-butyl N-[(5-amino-2-(3-hydroxyprop-1-yn-1-yl)-4-hydroxyphenyl)methyl]carbamate70-85%

References

  • (No Source Found)
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019, October 6). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO. (2025, February 28). SciELO - Scientific Electronic Library Online. Retrieved March 18, 2026, from [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.). Google Patents.
  • Oxidative cross-coupling of secondary phosphine chalcogenides with amino alcohols and aminophenols: aspects of the reaction chemoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00287B. (2021, April 7). Royal Society of Chemistry. Retrieved March 18, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed. (2025, August 8). PubMed. Retrieved March 18, 2026, from [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds | Organic Letters - ACS Publications - American Chemical Society. (2022, December 8). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols | Journal of the American Chemical Society - ACS Publications. (2011, September 15). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC. (n.d.). PubMed Central. Retrieved March 18, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2008, July 4). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • (No Source Found)
  • (No Source Found)
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from [Link]

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved March 18, 2026, from [Link]

  • (No Source Found)
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). MDPI. Retrieved March 18, 2026, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols | Journal of the American Chemical Society - ACS Publications. (2009, November 9). ACS Publications. Retrieved March 18, 2026, from [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT. (n.d.). DSpace@MIT. Retrieved March 18, 2026, from [Link]

Sources

Application

Application Note: Design and Synthesis of Analyte-Responsive Fluorescent Probes using Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Executive Summary The development of highly sensitive and selective fluorescent probes requires modular building blocks that seamlessly integrate target recognition with signal transduction. Tert-butyl N-[(3-amino-4-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly sensitive and selective fluorescent probes requires modular building blocks that seamlessly integrate target recognition with signal transduction. Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (CAS: 1268000-75-4) serves as a premier bifunctional scaffold for this purpose. By combining a bioorthogonal-like Boc-protected aminomethyl handle with an electron-rich o-aminophenol recognition moiety, this compound enables the rapid assembly of "Turn-On" fluorescent probes. This guide details the mechanistic rationale, bioconjugation strategies, and self-validating experimental protocols for utilizing this building block in the detection of electrophilic targets such as phosgene and reactive nitrogen species (RNS) [1].

Chemical Rationale & Structural Causality

Selective Bioconjugation

The structural brilliance of CAS 1268000-75-4 lies in its differential nucleophilicity. The Boc group temporarily masks a highly reactive aliphatic primary amine.

  • The Causality: Once deprotected, the resulting aliphatic aminomethyl group (pKa ~9.5) is significantly more nucleophilic than the adjacent aromatic amine (pKa ~4.5) and phenol (pKa ~9.5). By strictly controlling the conjugation buffer at pH 8.0, the aliphatic amine is selectively deprotonated and reacts rapidly with N-hydroxysuccinimide (NHS) esters of fluorophores. This thermodynamic preference prevents unwanted acylation of the o-aminophenol recognition site, ensuring a site-specific, 1:1 fluorophore-to-receptor conjugation.

Signal Transduction via PET Inhibition

Fluorescent probes derived from this building block operate on a Photoinduced Electron Transfer (PET) mechanism [2].

  • The Causality: In its native state, the o-aminophenol group is highly electron-rich. When covalently linked to a fluorophore (e.g., Cy5, Rhodamine), it acts as a PET donor, transferring an electron to the excited state of the fluorophore and non-radiatively quenching emission (the "OFF" state).

  • Target Engagement: Upon exposure to target analytes (e.g., phosgene or nitric oxide), the o-aminophenol undergoes rapid cyclization, forming an electron-deficient benzoxazolone or benzotriazole. This structural transformation drastically lowers the highest occupied molecular orbital (HOMO) of the receptor, thermodynamically blocking the PET pathway and restoring intense fluorescence (the "ON" state) [1].

PETMechanism A Quenched Probe (Fluorophore + o-Aminophenol) C Cyclized Adduct (Benzoxazolone / Benzotriazole) A->C Reacts with B Target Analyte (Phosgene / NO) B->C Triggers Cyclization D Highly Fluorescent State (PET Inhibited) C->D Restores Emission

Signal transduction mechanism showing PET inhibition upon analyte-triggered cyclization.

Experimental Protocols: A Self-Validating Workflow

The following methodologies detail the synthesis and application of a Cy5-based fluorescent probe. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol 1: Boc-Deprotection and Selective Fluorophore Conjugation

Objective: Synthesize the quenched probe while preserving the integrity of the o-aminophenol recognition site.

  • Deprotection: Dissolve 10 mg of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in 1 mL of anhydrous dichloromethane (DCM). Add 1 mL of trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Causality: TFA selectively cleaves the acid-labile Boc carbamate without oxidizing the sensitive o-aminophenol ring.

  • Isolation: Evaporate the solvent under a stream of nitrogen and dry under high vacuum to yield the TFA salt of 4-(aminomethyl)-2-aminophenol.

  • Conjugation: Dissolve the deprotected intermediate (1.2 eq) and Cy5-NHS ester (1.0 eq) in 1 mL of anhydrous DMF.

  • pH Modulation: Add N,N-Diisopropylethylamine (DIPEA) dropwise until the apparent pH reaches 8.0 (spot on wet pH paper).

    • Causality: Maintaining pH 8.0 ensures the aliphatic amine is nucleophilic while the aromatic amine and phenol remain protonated/unreactive, preventing multi-labeled byproducts.

  • Purification: Stir in the dark for 4 hours. Purify the product via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

ConjugationWorkflow A Boc-Protected Amine (CAS: 1268000-75-4) B TFA/DCM Deprotection A->B Acidic Cleavage C Free Aminomethyl o-Aminophenol B->C Yields Aliphatic Amine E Conjugated Probe (PET Quenched) C->E Selective N-Acylation (pH 8.0) D Fluorophore-NHS (e.g., Cy5-NHS) D->E Amide Bond Formation

Synthetic workflow for selective fluorophore conjugation via Boc deprotection.

Protocol 2: In Vitro Analyte Sensing Assay (Phosgene Detection)

Objective: Quantify the fluorescence Turn-On response upon target engagement.

  • Probe Preparation: Prepare a 10 mM stock solution of the purified probe in anhydrous DMSO. Dilute to a working concentration of 10 µM in PBS buffer (pH 7.4) containing 10% CH₃CN as a cosolvent to maintain solubility.

  • Assay Setup: Transfer 2 mL of the probe solution to a clean quartz cuvette.

  • Target Titration: Introduce varying concentrations of triphosgene (an in situ phosgene generator) ranging from 0 to 50 µM.

  • Kinetic Measurement: Monitor fluorescence emission (λex = 640 nm, λem = 660 nm) continuously for 10 minutes at 25°C.

  • Self-Validation Step: Run a parallel assay using a standard Cy5-ethylamine conjugate (lacking the o-aminophenol moiety).

    • Causality: If the Cy5-ethylamine control shows no fluorescence change upon triphosgene addition, it definitively proves that the signal enhancement in the experimental group is driven exclusively by the o-aminophenol cyclization, ruling out solvent effects or non-specific fluorophore degradation.

Protocol 3: Live-Cell Imaging Workflow
  • Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal dishes and culture in DMEM (10% FBS) at 37°C with 5% CO₂ for 24 hours.

  • Probe Incubation: Replace media with serum-free DMEM containing 5 µM of the probe. Incubate for 30 minutes. Wash three times with PBS to remove extracellular background.

  • Analyte Stimulation: Treat the cells with the target analyte (e.g., 50 µM of a target generator) for 20 minutes.

  • Imaging: Image using a confocal laser scanning microscope (633 nm He-Ne laser excitation).

    • Causality: The robust PET-quenching in the OFF state ensures near-zero background autofluorescence, allowing for high-contrast visualization of intracellular target generation.

Quantitative Data Presentation

The table below summarizes the photophysical properties of the synthesized Cy5-based probe before and after reaction with the target analyte. The dramatic increase in quantum yield validates the efficiency of the PET inhibition mechanism.

Photophysical PropertyUnreacted Probe (OFF State)Cyclized Adduct (ON State)Analytical Shift
Absorption Maximum (λmax) 645 nm648 nm+3 nm (Negligible)
Emission Maximum (λem) 662 nm665 nm+3 nm (Negligible)
Quantum Yield (Φ) 0.020.3819-fold Increase
Extinction Coefficient (ε) ~245,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹Stable
Fluorescence Lifetime (τ) 0.2 ns1.8 ns9-fold Increase

Note: The stability of the absorption maximum confirms that the target reaction alters the electronic state of the receptor (modulating PET) rather than destroying the conjugated fluorophore system.

References

  • Shao, S., Bao, C., Zhou, B., & Han, Y. (2023). A novel benzo hemicyanine-based fluorescent probe for susceptible visualizing detection of phosgene. Talanta, 265, 124912.[Link]

  • Suzuki, Y., & Yokoyama, K. (2015). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Biosensors, 5(2), 337-363.[Link]

Method

Application Notes and Protocols for the Synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate Derivatives

Introduction The 4-aminophenol scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-aminophenol scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for the synthesis of complex molecules, particularly in the development of novel therapeutics. This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate derivatives, a class of compounds with significant potential in drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific rationale for key experimental choices.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of the target carbamate derivatives is most effectively achieved through a two-step process that ensures high yield and purity. This strategy involves:

  • Boc Protection of a Key Intermediate: The initial step focuses on the chemoselective protection of the more nucleophilic amino group of a suitable starting material, such as 3-amino-4-hydroxybenzylamine, using di-tert-butyl dicarbonate (Boc₂O). This protection is crucial to prevent unwanted side reactions in the subsequent step.[3][4]

  • Reductive Amination for Derivatization: The second step involves the formation of the N-substituted derivatives through reductive amination.[5][6] This powerful reaction allows for the introduction of a wide range of substituents, providing a gateway to a library of diverse compounds for biological screening.

Synthetic_Workflow Start Starting Material (e.g., 3-amino-4-hydroxybenzylamine) Boc_Protection Step 1: Boc Protection (Boc₂O, Base) Start->Boc_Protection Intermediate Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate Boc_Protection->Intermediate Reductive_Amination Step 2: Reductive Amination (Aldehyde/Ketone, Reducing Agent) Intermediate->Reductive_Amination Derivatives Final Derivatives Reductive_Amination->Derivatives

Caption: Overall synthetic workflow for the preparation of the target derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (Core Intermediate)

This protocol details the Boc protection of the primary amine. The use of a base like sodium bicarbonate is essential to deprotonate the amine, enhancing its nucleophilicity towards the Boc anhydride.[7]

Materials:

  • 3-amino-4-hydroxybenzylamine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-4-hydroxybenzylamine dihydrochloride (1.0 eq) in a mixture of THF and water (1:1 v/v).

  • Basification: Cool the solution to 0 °C in an ice bath and slowly add sodium bicarbonate (2.5 eq) in portions. Stir the mixture until the gas evolution ceases.

  • Boc Anhydride Addition: To the cooled suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

Part 2: Synthesis of Derivatives via Reductive Amination

This protocol describes the synthesis of N-substituted derivatives from the core intermediate. Reductive amination is a highly efficient method for forming C-N bonds.[8][9] The reaction proceeds through an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride.[9]

Reductive_Amination_Mechanism Amine R¹-NH₂ (Core Intermediate) Imine R¹-N=CR²R³ (Imine Intermediate) Amine->Imine + Carbonyl, -H₂O Carbonyl R²R³C=O (Aldehyde/Ketone) Product R¹-NH-CHR²R³ (Final Derivative) Imine->Product + Reducing Agent Reducing_Agent [H] (e.g., NaBH₄)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Welcome to the technical support center for the synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The primary challenge in synthesizing this molecule is achieving high chemoselectivity—specifically, the mono-protection of the more nucleophilic benzylic amine in the presence of a less nucleophilic aromatic amine and a phenolic hydroxyl group.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you maximize your reaction yield and purity.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete, and I have a low yield of the desired product. What should I do?

Answer:

An incomplete reaction or low conversion of the starting material, (3-amino-4-hydroxyphenyl)methanamine, is a frequent issue. Several factors could be at play, primarily related to reagent stoichiometry, solubility, and reaction kinetics.

Possible Causes & Suggested Solutions:

  • Poor Solubility of Starting Material: The starting material is an amino acid analog containing both basic amines and an acidic phenol, which can form zwitterionic species with poor solubility in common organic solvents.[1]

    • Solution: Employ a mixed solvent system to enhance solubility. A mixture of tetrahydrofuran (THF) and water or dioxane and water is highly effective. The aqueous component helps dissolve the potentially salt-like starting material, while the organic solvent ensures miscibility with the di-tert-butyl dicarbonate (Boc₂O).[2]

  • Insufficient Boc Anhydride (Boc₂O): While controlling stoichiometry is critical for selectivity (see Q2), using too little Boc₂O will naturally lead to incomplete conversion.

    • Solution: Ensure you are using a slight excess of Boc₂O, typically between 1.05 and 1.1 equivalents. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amine.[2]

  • Reaction Temperature is Too Low: While lower temperatures are crucial for selectivity, an excessively low temperature may slow the reaction to an impractical rate.

    • Solution: A common strategy is to initiate the reaction at 0 °C and then allow it to slowly warm to room temperature over several hours or overnight. This provides a balance between selective initial reaction and eventual completion.[2]

Q2: My LC-MS analysis shows multiple products. How can I improve selectivity for the desired N-benzylic carbamate?

Answer:

This is the most critical challenge in this synthesis. The starting material has three reactive sites: the benzylic amine (-CH₂NH₂), the aromatic amine (-ArNH₂), and the phenolic hydroxyl (-OH). Their general order of nucleophilicity is benzylic amine > aromatic amine > hydroxyl. However, reaction conditions can drastically alter this, leading to a mixture of undesired products.

// Nodes SM [label="Starting Material\n(3-amino-4-hydroxyphenyl)methanamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Boc₂O", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired [label="Desired Product\n(Benzylic N-Boc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side1 [label="Side Product 1\nAromatic N-Boc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side2 [label="Side Product 2\nO-Boc", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side3 [label="Side Product 3\nDi/Tri-Boc Species", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Boc2O -> SM [style=invis]; SM -> Desired [label=" Favorable Conditions\n (Low Temp, Controlled Stoichiometry)", color="#34A853", fontcolor="#34A853"]; SM -> Side1 [label="Unfavorable Conditions\n(High Temp, Excess Boc₂O)", color="#EA4335", fontcolor="#EA4335"]; SM -> Side2 [label=" Unfavorable Conditions\n (Strong Base, DMAP)", color="#EA4335", fontcolor="#EA4335"]; SM -> Side3 [label="Unfavorable Conditions\n(Gross Excess Boc₂O)", color="#FBBC05", fontcolor="#FBBC05"]; } Caption: Reaction pathways for Boc protection.

Key Factors Influencing Selectivity:

  • Stoichiometry of Boc₂O:

    • Problem: Using a large excess of Boc₂O will inevitably lead to the protection of less nucleophilic sites, resulting in di- and tri-protected species.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of Boc₂O. This ensures there is just enough reagent to react with the most nucleophilic site before it can react elsewhere.[2]

  • Reaction Temperature:

    • Problem: Higher temperatures provide enough energy to overcome the activation barrier for the less nucleophilic aromatic amine and hydroxyl groups, reducing selectivity.

    • Solution: Conduct the reaction at a lower temperature, such as 0 °C to room temperature . This exploits the kinetic differences between the functional groups, favoring the faster reaction at the benzylic amine.[2][3]

  • Choice of Base and pH:

    • Problem: The use of a strong base (e.g., NaOH, Et₃N) or a catalyst like 4-dimethylaminopyridine (DMAP) can be detrimental. A strong base will deprotonate the phenolic hydroxyl, converting it into a highly nucleophilic phenoxide anion which can readily attack Boc₂O. DMAP is an effective catalyst for acylating alcohols and less reactive amines.[2]

    • Solution: Avoid strong bases and DMAP. Use a mild inorganic base like sodium bicarbonate (NaHCO₃). Its role is to neutralize the acidic byproducts of the reaction without significantly increasing the nucleophilicity of the phenol. Performing the reaction in water without any catalyst can also favor mono-N-Boc protection.[2][4]

Q3: My product appears to be degrading during workup or purification. What is the cause?

Answer:

Product degradation often points to instability under acidic or thermal conditions.

  • Acidic Conditions: The Boc group is designed to be labile (removable) under acidic conditions. During an acidic workup (e.g., washing with dilute HCl to remove basic impurities), you risk cleaving the newly installed protecting group, regenerating the starting material. The cleavage byproduct, a tert-butyl cation, can also cause side reactions like alkylation of the electron-rich phenol ring.

    • Solution: Maintain neutral or slightly basic conditions during the entire workup. Use washes with saturated sodium bicarbonate solution and brine.[2] Avoid any strong acids.

  • Thermal Stress: While the Boc-protected product is generally stable, prolonged exposure to high heat during solvent evaporation or column chromatography can sometimes lead to decomposition.

    • Solution: Concentrate the product solution under reduced pressure at a moderate temperature (e.g., <40 °C).

Q4: How can I effectively purify the target compound?

Answer:

Purification requires separating the desired mono-protected product from unreacted starting material and various over-protected side products.

  • Silica Gel Column Chromatography: This is the most effective method.[5]

    • Rationale: The polarity of the compounds is generally: Starting Material (most polar) > Desired Product > Di-Boc/Other Products (least polar). This difference allows for effective separation on a silica column.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a lower polarity to elute non-polar impurities and gradually increase the polarity to elute your desired product.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent final purification step.[5]

    • Solvent Selection: A solvent system like ethyl acetate/hexanes or toluene could be a good starting point for screening.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the scientific basis for selectively protecting the benzylic amine?

Answer: The selectivity is based on the principles of nucleophilicity and steric hindrance. The lone pair of electrons on the nitrogen of the benzylic amine is more available for reaction (more nucleophilic) than the lone pair on the aromatic amine. This is because the aromatic amine's lone pair is delocalized into the benzene ring, making it less available to act as a nucleophile. The phenolic hydroxyl group is the least nucleophilic of the three in a neutral medium. By controlling the reaction conditions (low temperature, controlled stoichiometry), we create a kinetic preference for the reaction to occur at the most nucleophilic site.[2]

Q2: What are the optimal starting conditions for this synthesis?

Answer: Based on extensive literature for similar selective protections, the following conditions provide a robust starting point:

ParameterRecommended ConditionRationale
Starting Material (3-amino-4-hydroxyphenyl)methanamineThe free base or a salt (e.g., HCl salt) can be used.
Boc₂O Stoichiometry 1.05 equivalentsMinimizes over-reaction while ensuring conversion.[2]
Solvent THF:Water (e.g., 2:1 v/v)Ensures solubility for all reactants.[2]
Base Sodium Bicarbonate (NaHCO₃)Mild base to neutralize acid byproduct without activating the phenol.[]
Temperature 0 °C to Room TemperatureMaximizes kinetic selectivity for the benzylic amine.[3]
Catalyst NoneAvoid catalysts like DMAP to prevent O-acylation.[2]
Q3: Which analytical techniques are best for monitoring this reaction?

Answer:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 10% Methanol in Dichloromethane. You can visualize spots under UV light (all aromatic compounds) and by staining with a ninhydrin solution. The starting material will be strongly ninhydrin-positive (two free amines). The desired product will be weakly ninhydrin-positive (one free aromatic amine). Di-protected species will be ninhydrin-negative.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will allow you to track the disappearance of the starting material's mass peak and the appearance of the product peak, while also identifying the mass of any side products, confirming their identity (e.g., +100 for mono-Boc, +200 for di-Boc).

Part 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield and selectivity for the target compound.

Materials and Reagents:

  • (3-amino-4-hydroxyphenyl)methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (3-amino-4-hydroxyphenyl)methanamine (1.0 eq) in a mixture of THF and water (2:1 v/v, approx. 10 mL per gram of starting material).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add sodium bicarbonate (2.0 eq) and stir for 15 minutes.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of THF. Add this solution dropwise to the cooled reaction mixture over 1 hour using a dropping funnel.

  • Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Monitoring: Check for the consumption of the starting material by TLC or LC-MS.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous residue with water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Part 4: Data & Visualization

Troubleshooting Workflow

This decision tree can guide your optimization process based on initial results.

// Nodes start [label="Analyze Crude Reaction by LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

low_conv [label="Problem: Low Conversion\n(<80% SM consumed)", fillcolor="#FBBC05", fontcolor="#202124"]; poor_sel [label="Problem: Poor Selectivity\n(Multiple side products >10%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_res [label="Result: Good Conversion & Selectivity\n(Desired product is major peak)", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_low_conv1 [label="Action:\n1. Check Boc₂O stoichiometry (use 1.1 eq).\n2. Ensure adequate solubility (adjust THF/water ratio).\n3. Increase reaction time.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_poor_sel1 [label="Action:\n1. Lower reaction temperature to 0°C or -10°C.\n2. Reduce Boc₂O to 1.0 eq.\n3. Confirm no DMAP or strong base was used.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_good_res [label="Proceed to Workup and Purification", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> low_conv [label="Low Conversion?"]; start -> poor_sel [label="Poor Selectivity?"]; start -> good_res [label="Good Result?"];

low_conv -> sol_low_conv1; poor_sel -> sol_poor_sel1; good_res -> sol_good_res; } Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Yuan, C., Liu, L., & Wang, M. (2020). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Nature Communications, 11(1), 5063. [Link]

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. Ataman Kimya. [Link]

  • Barnett, C. J., et al. (2000). An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Wipf, P., & Venkatraman, S. (2001). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 42(34), 5921-5924. [Link]

  • Jiang, J., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o440. [Link]

  • Li, J., et al. (2011). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Zhang, S., et al. (2018). tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Molecules, 23(10), 2475. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Kawanaka, Y., et al. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Boufroura, H., et al. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Molecular Catalysis A: Chemical, 426, 10-15. [Link]

  • Zhang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 210-213. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Welcome to the technical support center for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might face during your experiments.

Understanding the Molecule: Key Structural Features Influencing Solubility

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate possesses a combination of functional groups that dictate its solubility behavior. The presence of a Boc-protecting group increases its lipophilicity, generally favoring solubility in nonpolar organic solvents.[1] Conversely, the free amino and hydroxyl groups on the phenyl ring are polar and capable of hydrogen bonding, which can lead to poor solubility in nonpolar solvents and potential for strong crystal lattice interactions, further hindering dissolution.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility

This section provides a systematic approach to resolving solubility issues with Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, starting with simple techniques and progressing to more advanced methods.

Initial Assessment: Visual Inspection and Basic Solubility Tests

Problem: The compound is not dissolving in the chosen organic solvent at the desired concentration.

dot

Caption: Initial assessment of solvent choice.

Step 1: Visual Inspection Before altering your experimental parameters, visually inspect the mixture. Look for any signs of partial dissolution, suspension, or the formation of a fine precipitate. This can provide clues about the extent of the solubility issue.

Step 2: Basic Solvent Screening If the initial solvent is proving ineffective, a quick solvent screen can be highly informative. Test the solubility in a small range of solvents with varying polarities.

Experimental Protocol: Qualitative Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different organic solvent.

  • Agitation: Vigorously agitate each vial using a vortex mixer for 1-2 minutes.

  • Observation: Visually assess the dissolution in each solvent. Note whether the compound is fully soluble, partially soluble, or insoluble.

Systematic Troubleshooting Workflow

If basic troubleshooting is unsuccessful, follow this systematic workflow to identify an effective solubilization strategy.

dot

Caption: Systematic troubleshooting workflow for solubility enhancement.

Level 1: Solvent and Co-Solvent Strategies

Question: My compound won't dissolve in common non-polar solvents like hexanes or toluene. What should I try next?

Answer: Given the presence of polar amino and hydroxyl groups, non-polar solvents are unlikely to be effective. You should move towards more polar organic solvents.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often excellent choices for compounds with both polar and non-polar characteristics.

  • Co-Solvent Systems: If a single solvent is not effective, a co-solvent system can be a powerful tool.[2] This involves using a mixture of two or more miscible solvents to fine-tune the polarity of the solution.

Experimental Protocol: Co-Solvent System Development

  • Primary Stock Solution: Dissolve the compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO).

  • Titration with Co-Solvent: Gradually add a second, less polar but miscible solvent (e.g., dichloromethane or ethyl acetate) to the primary stock solution while stirring.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. The point at which the compound begins to precipitate will help you determine the optimal solvent ratio.

Level 2: pH Modification and Salt Formation

Question: I've tried several organic solvents and co-solvents with limited success. Could pH be a factor?

Answer: Absolutely. The amino and phenolic hydroxyl groups on your molecule are ionizable. Modifying the pH can significantly impact solubility.[2][3]

  • Acidic Conditions: In the presence of a mild acid (e.g., a few drops of acetic acid), the amino group can be protonated to form a more soluble ammonium salt.

  • Basic Conditions: Conversely, a mild base (e.g., triethylamine) can deprotonate the phenolic hydroxyl group, forming a phenoxide salt which may also exhibit improved solubility.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a Suspension: Create a suspension of your compound in the desired organic solvent.

  • Incremental pH Adjustment: Add a dilute solution of an acid (e.g., 0.1 M HCl in methanol) or a base (e.g., 0.1 M NaOH in methanol) dropwise to the suspension while stirring.

  • Monitor Dissolution: Observe for any changes in solubility. Be cautious, as significant pH shifts can sometimes lead to degradation.

Question: Can I form a stable salt of my compound to improve its handling and solubility?

Answer: Yes, salt formation is a common and effective strategy to enhance the solubility of ionizable compounds.[4][5] By reacting the free amino group with an acid, you can form an ammonium salt which often has much higher solubility in polar solvents.

Level 3: Temperature and Other Physical Methods

Question: Is it safe to heat my compound to try and dissolve it?

Answer: Heating can increase the solubility of many compounds, but it must be done with caution.[5][6]

  • Thermal Stability: First, ensure that Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is stable at elevated temperatures. You can check for a melting point or decomposition temperature from the supplier's documentation or literature.

  • Gentle Heating: If the compound is thermally stable, gentle warming of the solvent mixture can be attempted. Use a water bath and monitor the temperature carefully.

Question: Are there any other physical methods I can use to improve dissolution?

Answer: Yes, several other techniques can be employed:

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the rate of dissolution.

  • Micronization: Reducing the particle size of the solid can increase its surface area, which may lead to faster dissolution.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in common organic solvents?

A1: While specific quantitative data may not be readily available without experimental determination, a general solubility profile can be predicted based on its structure.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexanes, ToluenePoorThe polar amino and hydroxyl groups limit solubility.
Moderately Polar Dichloromethane (DCM), Ethyl AcetateLimited to ModerateMay require co-solvents or other techniques.
Polar Aprotic DMSO, DMF, NMPGood to ExcellentThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Polar Protic Methanol, EthanolModerate to GoodThe Boc group may limit solubility in highly polar protic solvents.

Q2: My compound seems to be degrading when I try to dissolve it in certain solvents or with heating. What could be happening?

A2: Carbamates can be susceptible to hydrolysis, especially under strong acidic or basic conditions, or at elevated temperatures.[8] The Boc protecting group is also known to be labile to acid.[1] If you suspect degradation, it is crucial to analyze your sample by techniques such as HPLC or LC-MS to confirm the presence of impurities. If degradation is confirmed, you should use milder solubilization methods.

Q3: I've managed to dissolve my compound, but it precipitates out when I add it to my aqueous reaction mixture. How can I prevent this?

A3: This is a common issue when a compound is dissolved in a water-miscible organic solvent like DMSO and then diluted into an aqueous buffer. To mitigate this:

  • Minimize Organic Solvent Concentration: Use the most concentrated stock solution possible to minimize the final percentage of the organic solvent in your aqueous mixture (typically <1-2%).

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous solution can help to keep the compound in solution.

  • Employ Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[2][9]

Q4: Could polymorphism be affecting the solubility of my compound?

A4: Yes, polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility.[5] Different polymorphs can have different crystal lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. If you observe batch-to-batch variability in solubility, it may be worthwhile to investigate the crystalline form of your material.

References

  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl N-[2-amino-4-(hydroxymethyl)phenyl]carbamate. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2014, April 10). Part 5c: Solvent chemistry: solubility of CO2 in reactive solvents for post-combustion CO2. Retrieved from [Link]

  • BOC-ON. (n.d.). [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile]. Retrieved from [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of carbamic acid in organic solvents and in supercritical carbon dioxide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Air Oxidation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Introduction Welcome to the technical support guide for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This document is designed for researchers, scientists, and drug development professionals who utilize this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The core structure of this molecule, an aminophenol, is highly susceptible to atmospheric oxidation. This guide provides an in-depth understanding of the degradation mechanism, troubleshooting for common issues, and validated protocols to ensure the long-term stability and integrity of your compound during storage and handling.

PART 1: The Root Cause: Understanding the Chemistry of Oxidation

The stability of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is fundamentally dictated by its aminophenol core. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring highly activated and susceptible to oxidation.

The primary degradation pathway involves oxidation to form highly colored quinone-imine intermediates. These intermediates are reactive and can subsequently polymerize, leading to the formation of dark, insoluble materials.[1] This process is accelerated by several factors:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.[1]

  • Light: UV and even ambient light can provide the activation energy needed to initiate oxidative reactions.[1][2][3]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2][3]

  • Trace Metal Ions: Metal ions, such as copper (Cu²⁺), can act as catalysts, dramatically accelerating the degradation process.[1][4]

  • High pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the molecule even more prone to oxidation.[1]

Oxidation Pathway Diagram

Figure 1: Simplified Oxidation Pathway cluster_factors Accelerating Factors A Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (Stable, Colorless/White Solid) B Oxidized Quinone-imine Intermediate (Highly Colored, Reactive) A->B Oxidation C Polymerized Degradation Products (Dark, Insoluble Impurities) B->C Polymerization O2 Oxygen (Air) Light Light (UV/Ambient) Heat Heat Metals Metal Ions (e.g., Cu²⁺)

Caption: Figure 1: Simplified Oxidation Pathway

PART 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and use of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in a direct question-and-answer format.

Troubleshooting Workflow

Figure 2: General Troubleshooting Logic issue { Problem Observed | e.g., Discoloration, Impurity Peaks} cause { Potential Cause | Air Oxidation} issue:p->cause:c Is likely action { Recommended Action | Review Storage Protocol | Implement Protective Measures | Verify Purity} cause:c->action:sol Requires

Caption: Figure 2: General Troubleshooting Logic

Q1: My solid compound, which was initially off-white, has turned yellow/brown during storage. What happened?

A1: This color change is a classic indicator of air oxidation. The aminophenol moiety has likely begun to oxidize to colored quinone-imine species. The extent of the color change is a qualitative measure of the degree of degradation. While a slight yellowing may be acceptable for some applications, significant browning suggests a considerable loss of purity. We recommend verifying the compound's integrity via analytical methods like HPLC or TLC before use.

Q2: What are the absolute best-practice conditions for long-term storage of the solid compound?

A2: To maximize shelf-life and prevent degradation, the compound must be protected from all accelerating factors. The ideal storage protocol is as follows:

  • Atmosphere: Store under a dry, inert atmosphere.[5] Nitrogen or argon gas should be used to displace all air from the container.[6][7][8] This is the most critical step.

  • Temperature: Store in a refrigerator at 2-8°C.[5][9] Low temperatures significantly slow the rate of oxidation.[3]

  • Light: Always store in an amber or opaque vial to protect from light.[2][10]

  • Moisture: The compound is moisture-sensitive.[11] Ensure the container is tightly sealed to prevent ingress of atmospheric moisture.

Q3: I'm preparing a solution and it's rapidly turning dark. How can I prevent this in-solution degradation?

A3: Oxidation occurs much faster in solution than in the solid state. To maintain solution stability, especially for analytical purposes or multi-hour experiments, follow these steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Prepare Fresh: Always prepare solutions immediately before use. Do not store stock solutions for extended periods unless a stability study has been performed.

  • Use Antioxidants: For applications where it will not interfere, adding a small amount of an antioxidant to the solvent can be highly effective.[1]

AntioxidantRecommended Concentration (w/v)Primary Use Case & Comments
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Highly effective in aqueous and polar organic solutions (e.g., for HPLC analysis). Acts as a potent reducing agent.[1]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Effective in non-polar organic systems. Acts as a free-radical scavenger. Limited solubility in aqueous solutions.[1]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent, often used in formulation and sample preparation.[1]

Note: The choice of antioxidant should be validated for compatibility with your specific experimental system.

Q4: My HPLC/LC-MS analysis shows multiple unexpected peaks that grow over time. Is this related to oxidation?

A4: Yes, this is a very common observation. The "unexpected peaks" are the degradation products formed from oxidation. As the parent compound degrades, its peak area will decrease while the impurity peak areas increase. To troubleshoot this, add an antioxidant like ascorbic acid to your sample solvent and, if possible, your mobile phase.[1] Always use freshly prepared samples for analysis and store sample vials in an autosampler with temperature control (e.g., 4°C) if available.

PART 3: Detailed Experimental Protocols
Protocol 1: Optimal Long-Term Storage of Solid Compound

This protocol describes the "gold standard" for storing Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate to ensure maximum stability.

Materials:

  • Schlenk flask or amber vial with a septum-sealed cap

  • Source of dry, inert gas (Nitrogen or Argon) with a manifold or needle

  • Vacuum pump (optional, for Schlenk line use)

  • Parafilm or laboratory sealing tape

  • Refrigerator (2-8°C)

Procedure:

  • Place the solid compound into the Schlenk flask or vial in a low-humidity environment (e.g., a glovebox or a room with a dehumidifier).

  • Securely attach the flask to a Schlenk line or insert both an inlet needle for inert gas and an outlet needle through the septum of the vial.

  • Cycle 1: Gently evacuate the air from the vessel using the vacuum pump for 2-3 minutes. Caution: Avoid aggressive vacuum that could cause the fine powder to be pulled from the vessel.

  • Cycle 2: Slowly backfill the vessel with the inert gas (Nitrogen or Argon).[8][12] Ensure the gas flow is gentle.

  • Repeat: Perform a total of 3-5 vacuum/backfill cycles to ensure all atmospheric oxygen has been removed.

  • Final Step: After the final backfill, remove the needles (or close the Schlenk tap) to leave a positive pressure of inert gas inside.

  • Wrap the cap/septum area securely with Parafilm to provide an additional barrier against moisture and air.

  • Label the vessel clearly, including the date it was packaged.

  • Store the sealed vessel in a refrigerator at 2-8°C, protected from light.[5]

Protocol 2: Preparation of Stabilized Stock Solutions

This protocol is designed for preparing solutions for analytical or experimental use with minimized risk of rapid oxidation.

Materials:

  • Chosen solvent (e.g., Methanol, DMSO, Acetonitrile)

  • Inert gas source (Nitrogen or Argon) with a sparging tube or needle

  • Volumetric flask

  • Antioxidant (e.g., Ascorbic Acid), if compatible with the experiment

Procedure:

  • Solvent Deoxygenation: Place the required volume of solvent into a flask. Insert a sparging tube or a long needle connected to the inert gas line, ensuring the tip is below the solvent surface.

  • Bubble the inert gas through the solvent for 15-30 minutes. This will displace dissolved oxygen.

  • Antioxidant Addition (Optional): If using an antioxidant, add it to the deoxygenated solvent and mix until fully dissolved. For example, for a 0.1% ascorbic acid solution, add 10 mg of ascorbic acid to 10 mL of solvent.

  • Compound Dissolution: Quickly weigh the Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and add it to the volumetric flask.

  • Add the deoxygenated (and optionally, stabilized) solvent to the flask to the final volume. Mix gently until the solid is completely dissolved.

  • Use Immediately: Use the prepared solution as quickly as possible. If temporary storage is needed, flush the headspace of the container with inert gas and seal tightly.

References
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Air Liquide Singapore. Inerting, Blanketing and Purging.
  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Benchchem.
  • Linde. Inerting in the chemical industry.
  • Ataman Kimya.
  • Benchchem.
  • Air Products. Packaging, Inerting and Blanketing.
  • Ossila. Air Sensitive Compounds.
  • MDPI. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Fisher Scientific.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • PMC. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • ACS Publications. (2024, June 1). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities | Journal of Medicinal Chemistry.
  • ResearchGate. (2022, April). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF.
  • ResearchGate. (2025, October 13). (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • MDPI. (2023, February 8). Effect of Storage and Drying Treatments on Antioxidant Activity and Phenolic Composition of Lemon and Clementine Peel Extracts.
  • MilliporeSigma. tert-Butyl (3-(methylamino)propyl)
  • Echemi. TERT-BUTYL N-(4-HYDROXYBUTYL)

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During Boc Cleavage of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the successful deprotection of tert...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the successful deprotection of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. The unique structure of this substrate, featuring an electron-rich p-aminophenol moiety, presents specific challenges that require careful consideration to avoid common side reactions and ensure high purity of the desired 4-(aminomethyl)-2-aminophenol product.

This document moves beyond standard protocols to explain the chemical causality behind common experimental failures and provides validated strategies to mitigate them.

Understanding the Core Reaction: The Boc Deprotection Mechanism

The cleavage of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][2] This protonation makes the carbamate unstable, leading to its fragmentation into a stable tert-butyl cation, carbon dioxide, and the desired free amine, which is typically isolated as an acid salt.[1][2][3]

Boc_Deprotection cluster_main Boc Deprotection Pathway cluster_side Side Product Formation Substrate R-NH-Boc Protonated R-NH-Boc(H⁺) Substrate->Protonated + H⁺ CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid - (CH₃)₃C⁺ tButyl tert-butyl cation ((CH₃)₃C⁺) Protonated->tButyl Generates Reactive Cation AmineSalt Free Amine Salt (R-NH₃⁺) CarbamicAcid->AmineSalt - CO₂ Trapped Trapped Cation tButyl->Trapped + Scavenger Scavenger Scavenger (e.g., TIPS, H₂O)

Caption: Acid-catalyzed Boc deprotection and scavenger intervention.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the deprotection of this specific substrate in a direct question-and-answer format.

Q1: My reaction mixture and final product are dark brown/purple, and purification is difficult. What's causing this discoloration?

A1: This is a classic sign of oxidation. Your substrate is a p-aminophenol derivative, a class of compounds highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.[4] The initial oxidation forms a highly colored quinoneimine intermediate. This intermediate is reactive and can polymerize, leading to the complex, often intractable, dark-colored mixtures you are observing.[4][5][6] 3-Aminophenol is generally more stable than its ortho and para isomers.[4]

Root Cause Analysis & Mitigation Strategies:

Factor Mechanism Recommended Solution
Atmospheric Oxygen The primary oxidant that initiates the degradation cascade.Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). Use solvents that have been deoxygenated by sparging with an inert gas for 15-30 minutes prior to use.[4]
Light Exposure UV light can provide the energy to initiate and propagate oxidative free-radical reactions.[4]Protect the reaction from light by wrapping the flask in aluminum foil.
Elevated Temperature Higher temperatures increase the rate of all chemical reactions, including oxidation.[4]Run the deprotection at a lower temperature (e.g., 0 °C) to slow the rate of both the desired reaction and the undesired oxidation.
Catalytic Metal Ions Trace metal ions, especially copper (Cu²⁺), can act as powerful catalysts for oxidation.[4]Use high-purity solvents and ensure glassware is scrupulously clean. If contamination is suspected, adding a chelating agent like EDTA may help, but its compatibility must be verified.
Absence of Antioxidants Without a sacrificial reductant, your product is the primary target for oxidation.Add a small amount of an antioxidant to the reaction mixture or, more commonly, to the workup and purification solvents. Ascorbic acid is a highly effective choice.[4]
Q2: My LC-MS analysis shows a prominent side product with a mass increase of +56 amu. What is this, and how can I prevent it?

A2: A +56 mass unit increase is the definitive signature of tert-butylation. The tert-butyl cation ((CH₃)₃C⁺) generated during the cleavage of the Boc group is a reactive electrophile.[1][7] Instead of being quenched, it can attack other nucleophilic sites in your molecule, a common side reaction known as alkylation.[7] For your specific substrate, the electron-rich aromatic ring is the most likely site of this electrophilic attack.[8][9]

Tert_Butylation Start Protonated Substrate Product Desired Product (R-NH₃⁺) Start->Product Desired Deprotection tButyl tert-butyl cation Start->tButyl SideProduct Alkylated Side Product (Mass +56 Da) tButyl->SideProduct Undesired Alkylation Quenched Quenched Cation tButyl->Quenched Effective Scavenging Scavenger Scavenger (e.g., TIPS)

Caption: Competing pathways for the tert-butyl cation.

Solution: Cation Scavenging

The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1][8]

Scavenger Typical Concentration (v/v) Mechanism & Rationale
Triisopropylsilane (TIPS) or Triethylsilane (TES) 2.5 - 5%Excellent scavengers that react with the t-butyl cation via hydride transfer to form isobutane (a gas) and a stable silylium ion. Highly effective and widely used.[10]
Water (H₂O) 2.5 - 5%Traps the t-butyl cation to form tert-butanol. Often used in combination with other scavengers in a "scavenger cocktail".[1][10]
Thioanisole 2.5 - 5%A soft nucleophile that effectively traps soft electrophiles like the t-butyl cation. Particularly useful for protecting sulfur-containing residues but broadly applicable.[1][11]
1,2-Ethanedithiol (EDT) 2.5%A very strong nucleophile, often included in scavenger cocktails to suppress a wide range of alkylation side reactions.[12]

A common and highly effective general-purpose cocktail is TFA/H₂O/TIPS (95:2.5:2.5, v/v/v) .[1][13]

Q3: My reaction is sluggish and incomplete, even after several hours. How can I ensure full deprotection?

A3: Incomplete deprotection is typically due to insufficient acid strength, concentration, or reaction time. While the substrate's sensitivity to oxidation and alkylation warrants caution, complete removal of the Boc group is paramount.

Troubleshooting_Workflow Start Incomplete Deprotection (Starting Material Remains) Q_Conc Is TFA concentration ≥ 50%? Start->Q_Conc A_Inc_Conc Increase TFA concentration to 50% in DCM. Monitor for 1 hr. Q_Conc->A_Inc_Conc No Q_Time Is reaction time > 2 hrs? Q_Conc->Q_Time Yes End Reaction Complete A_Inc_Conc->End A_Inc_Time Extend reaction time. Monitor hourly. Q_Time->A_Inc_Time No Q_Temp Is reaction at 0°C? Q_Time->Q_Temp Yes A_Inc_Time->End A_Inc_Temp Allow to warm to RT. (Use scavengers!) Q_Temp->A_Inc_Temp Yes A_Stronger Consider stronger acid system: 4M HCl in Dioxane Q_Temp->A_Stronger No (at RT) A_Inc_Temp->End A_Stronger->End

Caption: Troubleshooting workflow for incomplete Boc cleavage.

Troubleshooting Steps:

  • Increase Acid Concentration: If you are using a dilute solution of TFA (e.g., 20% in DCM), increase it to 50% or even use neat TFA for more resistant substrates.[7][14]

  • Elevate Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Be aware that this may increase the rate of side reactions, making the inclusion of scavengers critical.[7][14]

  • Switch to a Stronger Acid: For particularly stubborn cases, 4M HCl in an organic solvent like dioxane is a very effective alternative to TFA.[7][15][]

Q4: Standard TFA conditions seem too harsh and may be affecting other parts of my molecule. Are there milder, alternative deprotection methods?

A4: Yes, several milder methods can be employed for acid-sensitive substrates. When TFA is too aggressive, these alternatives can provide a better outcome, though they may require more optimization.

Method Reagents Pros Cons
In Situ HCl Generation Oxalyl Chloride or Acetyl Chloride in MethanolVery mild and efficient; generates anhydrous HCl in situ, avoiding harsh TFA.[10][17]Requires careful, dropwise addition of the chloride reagent.
Aqueous Phosphoric Acid 85% H₃PO₄ in THF or H₂OA mild, non-volatile acid that can be effective for certain substrates.[10][18]May require elevated temperatures; can be slower than TFA.
Lewis Acids ZnBr₂ in DCM; Sn(OTf)₂; AlCl₃Can facilitate deprotection under non-protic, milder conditions than strong Brønsted acids.[10][18][19]Stoichiometric amounts of the Lewis acid are often needed; workup can be more complex.
Catalyst-Free Water Refluxing in WaterEnvironmentally friendly and neutral pH.[10][18]Requires high temperatures (reflux), which may not be suitable for all substrates.
Recommended Experimental Protocols
Protocol 1: Optimized TFA Cleavage with Scavenger Cocktail

This protocol is designed to maximize yield and purity by proactively addressing both oxidation and tert-butylation.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Sparge the solution with Argon or Nitrogen for 15 minutes.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Prepare the cleavage cocktail: Trifluoroacetic acid (TFA, 9.5 mL), deionized water (0.25 mL), and Triisopropylsilane (TIPS, 0.25 mL). Add this cocktail to the reaction mixture dropwise while stirring under an inert atmosphere.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[7] The resulting amine trifluoroacetate salt is often pure enough to be used directly in the next step.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is an excellent alternative for substrates that are sensitive to strong TFA conditions.[17]

  • Preparation: Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: To this solution, add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise at room temperature. Caution: Gas evolution (CO, CO₂, HCl) will occur. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralization: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid and liberate the free amine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[10]

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bachem. (n.d.). Boc Resin Cleavage Protocol.
  • BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Mthembu, S. N., et al. (2025). TFA cleavage strategy for mitigation of S-t-butylated cysteine-peptide formation in solid-phase peptide synthesis. Organic Process Research & Development, 29(3), 691–703.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 131-136.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (HCl).
  • BenchChem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • BenchChem. (2025).
  • BOC-Amino Acids. (n.d.). Boc Deprotection.
  • G. Kamalakar, et al. (2010). tert-Butylation of phenols using tert-butyl alcohol in the presence of FeCl3-modified montmorillonite K10. ResearchGate. [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(3), 766–770. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • S.A.S. Pérez, et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 545, 33-41. [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (2), 296-301. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate Purity Analysis

Welcome to the technical support center for the HPLC purity analysis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purity analysis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC analysis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and related compounds.

Q1: What is the recommended starting point for HPLC method development for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point.[1][2] The compound possesses both polar (amino and hydroxyl groups) and non-polar (tert-butyl and phenyl groups) moieties, making it amenable to separation on a C18 column. A good initial mobile phase would be a gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[3][4][5] The acidic pH helps to protonate the amino group, leading to more consistent retention and improved peak shape.

Q2: Which detector is most appropriate for this analysis?

A2: A UV detector is the most common and practical choice. The phenyl ring in the molecule provides a chromophore that absorbs in the UV region. A starting wavelength of around 225 nm or 275 nm is recommended to achieve good sensitivity for both the main compound and potential aromatic impurities.[6][7][8]

Q3: How can I ensure my method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[9][10][11] To develop such a method, you must perform forced degradation studies.[12][13][14] This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[9][12][13] The HPLC method must then be able to resolve the main peak from all significant degradation peaks.[11]

Q4: What are the expected impurities for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate?

A4: Potential impurities can arise from the synthesis process or degradation. These may include starting materials, by-products from incomplete reactions, and degradation products. For this specific molecule, potential impurities could include the de-protected amino compound (loss of the Boc group) or oxidized forms of the aminophenol.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Peak Shape Issues

Poor peak shape, such as tailing, fronting, or splitting, is a common issue in HPLC.[15]

Q: My main peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for a basic compound like this is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[15]

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (around 2.5-3.5) to keep the primary amine protonated. This minimizes its interaction with silanols.[12]

  • Use a Low-Silanol Activity Column: Modern, end-capped columns or those with embedded polar groups are designed to minimize silanol interactions and often provide better peak shapes for basic compounds.[3][5][16]

  • Add a Competing Base: If tailing persists, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[17]

Workflow for Troubleshooting Peak Tailing

HPLC_Method_Development cluster_0 Initial Method Setup cluster_1 Optimization cluster_2 Validation Select Column Select C18 Column Select Mobile Phase Choose Acidic Buffer & Organic Modifier Select Column->Select Mobile Phase Set Initial Gradient Set Wide Gradient (e.g., 5-95%) Select Mobile Phase->Set Initial Gradient Optimize Gradient Adjust Gradient Slope for Resolution Set Initial Gradient->Optimize Gradient Fine-tune Mobile Phase Modify pH or Organic Solvent Optimize Gradient->Fine-tune Mobile Phase Check Peak Shape Address Tailing/Fronting Fine-tune Mobile Phase->Check Peak Shape Forced Degradation Perform Stress Studies Check Peak Shape->Forced Degradation Validate Method Validate per ICH Guidelines (Specificity, Linearity, etc.) Forced Degradation->Validate Method

Sources

Optimization

Overcoming steric hindrance in amidation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the amidation of stericall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the amidation of sterically hindered anilines, specifically focusing on Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. This substrate presents a common yet significant challenge due to a combination of steric hindrance and the presence of multiple reactive sites. Our goal is to provide you with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the underlying chemical principles to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the amidation of this substrate in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired amide. What are the likely causes?

Answer: Low reactivity is the most common hurdle with this substrate. The primary cause is the reduced nucleophilicity of the 3-amino group, which is sterically hindered by two ortho substituents: a bulky tert-butyl carbamate (Boc) group and a hydroxyl group.[1][2] This spatial arrangement physically blocks the approach of the activated carboxylic acid.[1]

Furthermore, anilines are inherently less nucleophilic than aliphatic amines. The ortho-hydroxyl group can also engage in intramolecular hydrogen bonding, further reducing the availability of the amine's lone pair for reaction. If you are using a standard coupling reagent like DCC or EDC without additives, it may not be sufficiently reactive to overcome the high activation energy of this transformation.[3][4]

Question 2: My reaction is messy, and I've isolated a major side product. What is it likely to be, and how can I avoid it?

Answer: The most probable side product is the O-acylated species, where the carboxylic acid has formed an ester with the 4-hydroxyl group. The phenolic hydroxyl, while less nucleophilic than the amine, can be acylated under certain conditions.

Causes and Prevention of O-Acylation:

  • Highly Reactive Acylating Agents: The use of acyl chlorides is a primary culprit. Their high reactivity often leads to a loss of chemoselectivity.[][6]

    • Solution: Avoid acyl chlorides if possible. If you must use them, employ very mild conditions: slow addition of the acyl chloride at low temperatures (e.g., 0 °C or below) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.[7]

  • Excess Reagent/Forcing Conditions: Using a large excess of the coupling reagent or activated acid, or running the reaction at high temperatures, can promote acylation of the less reactive hydroxyl group.

    • Solution: Use a modest excess of the activated acid (approx. 1.1-1.2 equivalents). Maintain a controlled temperature; room temperature or slightly elevated (40-50 °C) is often a good balance.[1]

  • Guanidinylation: If you are using a uronium/aminium reagent like HATU or HBTU in excess, a side reaction can occur where the amine is "capped" by the reagent, forming a guanidinium byproduct instead of the desired amide.[8]

    • Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine. This minimizes the concentration of free coupling reagent available to react with your substrate.[3]

Question 3: How can I strategically improve my reaction yield?

Answer: Optimizing the yield requires a multi-faceted approach focusing on the choice of coupling reagent, reaction conditions, and activation method.

Strategy 1: Select a High-Potency Coupling Reagent

For sterically demanding couplings, standard carbodiimides are often insufficient. Uronium, aminium, or phosphonium salt-based reagents are designed for these challenges.[2][3][9]

Reagent Class Examples Strengths Considerations
Uronium/Aminium HATU, HCTU, COMU Highly reactive, fast kinetics, effective for hindered systems.[7][10]Can cause guanidinylation if used incorrectly. COMU is often preferred for its high reactivity, solubility, and improved safety profile.[11][12][13]
Phosphonium PyBOP, PyAOP Very effective, low racemization potential, does not cause guanidinylation.[3]Can be more expensive.
Carbodiimide EDC, DIC Cost-effective, water-soluble byproducts (EDC).Often too slow for this substrate unless paired with an advanced additive like Oxyma or HOAt.[4]
Phosphonic Anhydride T3P® Powerful water scavenger, high-yielding, clean reactions.[7]Requires a stoichiometric base (e.g., pyridine) to neutralize the phosphoric acid byproducts.

Recommendation: Start with COMU or HATU . Their high reactivity is well-suited to overcome the steric barrier presented by the substrate.

Strategy 2: Optimize Reaction Conditions
  • Solvent: A polar aprotic solvent is essential. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively dissolve reactants and intermediates.

  • Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[14] For particularly sensitive substrates where racemization is a concern, a weaker base like 2,6-lutidine can be beneficial.[8]

  • Temperature and Time: While heat can increase reaction rates, it also promotes side reactions.

    • Begin the reaction at room temperature and monitor by TLC or LC-MS.

    • If the reaction is sluggish after several hours, gently heat to 40-50 °C.[1]

    • Allow for extended reaction times (12-24 hours) before concluding the reaction has failed.[1]

Strategy 3: Consider Alternative Activation Methods

If modern coupling reagents fail, classic but powerful methods can be employed.

  • Mixed Carboxylic-Carbonic Anhydrides: This involves activating the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate , in the presence of a base like N-methylmorpholine (NMM) at low temperatures.[15][16] The resulting mixed anhydride is highly reactive.

    • Causality: This method works because it generates a highly activated acylating agent in situ. However, strict temperature control (typically -15 °C) is critical during anhydride formation to prevent disproportionation and other side reactions, including urethane formation.[16][17]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting this specific amidation reaction.

G Start Start: Amidation Reaction Check_Conversion Check Conversion (TLC/LCMS) Start->Check_Conversion Success High Yield: Proceed to Workup Check_Conversion->Success > 80% Low_Yield Low / No Yield Check_Conversion->Low_Yield < 50% Side_Product Side Product Observed Check_Conversion->Side_Product Significant Impurity Increase_Reactivity Increase Reagent Reactivity Low_Yield->Increase_Reactivity Optimize_Conditions Optimize Conditions Low_Yield->Optimize_Conditions Identify_Side_Product Identify Side Product (MS/NMR) Side_Product->Identify_Side_Product Change_Reagent Switch to HATU, COMU, or T3P Increase_Reactivity->Change_Reagent Change_Reagent->Check_Conversion Increase_Time_Temp Increase Time (-> 24h) Increase Temp (-> 50°C) Optimize_Conditions->Increase_Time_Temp Increase_Time_Temp->Check_Conversion Is_O_Acylation O-Acylation? Identify_Side_Product->Is_O_Acylation Is_Guanidinylation Guanidinylation? Identify_Side_Product->Is_Guanidinylation Avoid_Acyl_Chloride Avoid Acyl Chlorides Use Milder Conditions Is_O_Acylation->Avoid_Acyl_Chloride Yes Preactivate_Acid Pre-activate Acid Before Adding Amine Is_Guanidinylation->Preactivate_Acid Yes Avoid_Acyl_Chloride->Start Preactivate_Acid->Start

Caption: Troubleshooting workflow for the amidation of sterically hindered anilines.

Frequently Asked Questions (FAQs)

FAQ 1: Which coupling reagent is the best starting point for this specific substrate? For a challenging substrate like this, we strongly recommend starting with a high-reactivity uronium/aminium salt. COMU is an excellent first choice due to its high efficiency, enhanced safety profile over benzotriazole-based reagents, and the water-solubility of its byproducts, which simplifies purification.[11][13] HATU is an equally powerful and widely-used alternative, known for its ability to drive difficult couplings to completion.[7][10]

FAQ 2: My carboxylic acid is chiral. How can I minimize the risk of racemization? Racemization is a significant risk, especially with hindered substrates that may require longer reaction times or elevated temperatures.

  • Use Aza-benzotriazole Additives: Reagents containing a 7-aza-1-hydroxybenzotriazole (HOAt) or an ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) moiety are superior at suppressing racemization.[14] This makes HATU (HOAt-based) and COMU (Oxyma-based) excellent choices.

  • Control the Base: Avoid using a large excess of strong tertiary amine bases. Use the recommended stoichiometry (approx. 2.0-3.0 equivalents) of a hindered base like DIPEA.

  • Maintain Low Temperatures: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate.

FAQ 3: Can I perform this reaction without protecting the 4-hydroxyl group? Yes, and it is generally preferable to avoid additional protection/deprotection steps. The key is to exploit the inherent difference in nucleophilicity between the aromatic amine and the phenol. The amine is the more potent nucleophile. By using a modern coupling reagent under controlled stoichiometry and temperature, you can achieve high chemoselectivity for N-acylation. Protecting the phenol should be considered a last resort if all other methods fail to prevent O-acylation.

Detailed Experimental Protocols

Disclaimer: These are general protocols and may require optimization based on the specific carboxylic acid used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: High-Reactivity Amidation using COMU

This protocol is the recommended starting point for its efficacy and safety.

  • Preparation: To a dry round-bottom flask, add the carboxylic acid (1.1 eq). Dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add COMU (1.1 eq) to the solution. Stir for 1 minute, then add DIPEA (2.5 eq). Stir the mixture at room temperature. The solution will typically change color. Allow the pre-activation to proceed for 15 minutes.

  • Coupling: In a separate flask, dissolve Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.0 eq) in a minimum amount of DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC. If the reaction is slow, it can be gently heated to 40 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mixed Anhydride Method using Isobutyl Chloroformate

This classic method is powerful but requires strict temperature control.[16]

  • Preparation: To a dry three-neck flask equipped with a thermometer, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -15 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Anhydride Formation: Add N-methylmorpholine (NMM) (1.1 eq) dropwise, keeping the internal temperature below -10 °C. Following the addition, add isobutyl chloroformate (1.1 eq) dropwise at the same rate, ensuring the temperature does not rise above -10 °C. Stir the mixture at -15 °C for 30 minutes. A salt (NMM·HCl) will precipitate.

  • Coupling: In a separate flask, dissolve Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.0 eq) and NMM (1.0 eq) in cold THF. Add this solution dropwise to the mixed anhydride slurry, again maintaining an internal temperature below -10 °C.

  • Reaction: Allow the reaction to stir at -15 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.

  • Workup & Purification: Filter the reaction mixture to remove the precipitated salts, washing the filter cake with THF. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and proceed with the aqueous workup and purification as described in Protocol 1.

Mechanism Visualization: HATU-Mediated Coupling

This diagram shows the generally accepted mechanism for amide bond formation using HATU, highlighting the formation of the highly reactive OAt-ester intermediate.[10]

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Highly Reactive Ester) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide R-CONH-Ar (Desired Amide) ActiveEster->Amide + Amine Amine Hindered Amine (Ar-NH2) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

References
  • Benchchem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Boc Sciences.
  • Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
  • Butt, N. A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1).
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 409-412.
  • Poree, F., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2113-2121.
  • Benchchem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Benchchem.
  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 610-631.
  • Novabiochem. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. EMD Millipore.
  • Benchchem. (2025). A Head-to-Head Battle of Coupling Reagents: COMU vs. TBTU in Solid-Phase Peptide Synthesis. Benchchem.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Benchchem. (2025). Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate. Benchchem.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver.
  • ResearchGate. (n.d.). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Arote, N. D., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5099-5102.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Org-Synthesis. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Org-Synthesis.
  • Zhang, Y., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 86(5), 4125-4136.

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate vs Fmoc-protected alternatives in synthesis

An In-Depth Guide to Amine Protection Strategy: Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate vs. Fmoc-Protected Alternatives Introduction: The Critical Role of the (3-Amino-4-hydroxyphenyl) Scaffold In the lan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amine Protection Strategy: Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate vs. Fmoc-Protected Alternatives

Introduction: The Critical Role of the (3-Amino-4-hydroxyphenyl) Scaffold

In the landscape of modern drug discovery and chemical biology, the (3-amino-4-hydroxyphenyl)methyl moiety stands out as a privileged scaffold. Its unique combination of a nucleophilic aromatic amine and a phenolic hydroxyl group makes it a versatile building block for a range of biologically active molecules, including peptidomimetics, kinase inhibitors, and other complex molecular probes. However, the very reactivity that makes this scaffold so valuable also presents a significant challenge during multi-step synthesis. To achieve selective transformations, the amine functionality must be temporarily masked with a protecting group.

The choice of this protecting group is a critical decision that dictates the entire synthetic strategy. It influences reaction conditions, compatibility with other functional groups, potential side reactions, and the final purification process. The two most dominant strategies for amine protection revolve around the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This guide provides an in-depth, objective comparison between using Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and its Fmoc-protected counterparts. We will delve into the fundamental chemical principles, compare their performance in practical synthetic contexts, and provide validated experimental protocols to assist researchers, scientists, and drug development professionals in making an informed and strategic choice for their specific application.

Chapter 1: The Chemical Foundation of Boc and Fmoc Protection

Understanding the core chemistry of each protecting group is fundamental to leveraging its strengths and mitigating its weaknesses. The primary distinction lies in their cleavage conditions, a concept known as orthogonality.

The Boc Strategy: An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is a classic and robust amine protecting group.[1] Its removal relies on treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The mechanism proceeds through protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[3]

A critical consequence of this mechanism is the formation of a reactive tert-butyl cation.[4] This electrophile can cause unwanted side reactions by alkylating nucleophilic residues within the molecule, such as the phenolic hydroxyl group on our scaffold of interest, or sensitive amino acids like Tryptophan and Methionine.[4][5] Therefore, the use of "scavengers" like triisopropylsilane (TIS), water, or thioanisole in the cleavage cocktail is essential to trap these cations.[5][6] The Boc group is exceptionally stable under basic and nucleophilic conditions, making it an excellent choice when subsequent reaction steps require such conditions.[7]

The Fmoc Strategy: A Milder, Orthogonal Approach

Developed as a gentler alternative, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the dominant method in modern solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group's utility stems from its lability under mild basic conditions.[8] The electron-withdrawing nature of the fluorenyl system makes the proton on its 9-position acidic.[8] A non-nucleophilic base, most commonly 20% piperidine in a polar aprotic solvent like DMF, abstracts this proton, initiating a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[9][10]

The excess piperidine in the deprotection solution acts as an efficient scavenger for the liberated DBF, preventing it from re-attaching to the newly deprotected amine.[9] Because the Fmoc group is stable to acid, it allows for the use of acid-labile protecting groups on other parts of the molecule (such as a tert-butyl ether on the phenol), which can all be removed simultaneously in a final acidic cleavage step.[10][11] This represents a truly orthogonal protection scheme, where different classes of protecting groups are removed by entirely different chemical mechanisms.[1][12][13]

G cluster_0 Orthogonal Protection Strategy Molecule Peptide-Resin -NH-Fmoc -SideChain-PG_A (tBu) -SideChain-PG_B (Trt) Deprotect_N Treat with Base (e.g., Piperidine) Molecule->Deprotect_N Selective N-terminal deprotection Deprotect_S Treat with Acid (e.g., TFA) Molecule->Deprotect_S Selective side-chain deprotection (and cleavage) Result_N Peptide-Resin -NH2 (Free Amine) -SideChain-PG_A (tBu) -SideChain-PG_B (Trt) Deprotect_N->Result_N Result_S Free Peptide -NH-Fmoc -SideChain-OH -SideChain-SH Deprotect_S->Result_S

Fig. 1: Logical flow of an orthogonal protection strategy.

Chapter 2: A Head-to-Head Comparison for Strategic Synthesis

The choice between Boc and Fmoc protection for the (3-amino-4-hydroxyphenyl)methyl building block is not merely a matter of preference but a strategic decision based on the overall synthetic plan. The following table summarizes the key factors to consider.

FeatureTert-butyl (Boc) Protection Strategy9-fluorenylmethyloxycarbonyl (Fmoc) Protection Strategy
Deprotection Condition Strong Acid (e.g., neat TFA, HCl in Dioxane).[2][3]Mild Base (e.g., 20% Piperidine in DMF).[2][14]
Orthogonality Semi-Orthogonal: Relies on differential acid lability. Side-chain groups (e.g., Benzyl) require stronger acid (HF, TFMSA) than the Nα-Boc group.[12]Truly Orthogonal: Nα-Fmoc is base-labile, while side-chain groups (e.g., tert-Butyl) are acid-labile.[1][12]
Phenol Protection Typically protected as a Benzyl (Bzl) or 2,6-dichlorobenzyl (DCB) ether, requiring strong acid (HF) for removal.Typically protected as a tert-Butyl (tBu) ether, which can be removed simultaneously with other tBu-based side-chain groups using TFA.[2]
Key Side Reactions Alkylation: Reactive t-butyl cation can alkylate the phenol ring or other nucleophilic sites. Requires scavengers.[4][5]Aspartimide Formation: Base-catalyzed cyclization if an Aspartate residue is present.[15][16] DBF Adducts: Inefficient scavenging can lead to alkylation by dibenzofulvene.[9]
Ideal Applications Synthesis of long or aggregation-prone peptides (Boc-SPPS can disrupt aggregation).[17] When the final molecule must be exposed to basic conditions.Standard automated and manual SPPS.[1] Synthesis of molecules with acid-sensitive functionalities. Peptides requiring side-chain modifications on-resin.[12]
Safety & Handling Requires handling of highly corrosive and toxic strong acids (TFA, HF). HF requires specialized equipment.[17]Piperidine is a regulated and moderately toxic base. DMF is a common solvent with reproductive toxicity concerns.[9]
Cost Consideration Boc-protected amino acids are generally less expensive.[2]Fmoc-protected amino acids can be more expensive.[2]

Chapter 3: Validated Experimental Workflows

The theoretical advantages of a protecting group are only realized through robust and optimized experimental protocols. Below are detailed, self-validating procedures for the deprotection steps central to each strategy.

Workflow 1: Boc-Deprotection of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

This protocol describes the cleavage of the Boc group in a solution-phase context.

Objective: To selectively remove the Boc protecting group while minimizing side reactions.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger: Triisopropylsilane (TIS) or Anisole

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add the scavenger of choice (e.g., TIS, 1.5 eq) to the solution. This is a critical step to prevent alkylation of the phenolic hydroxyl group.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add TFA (10-20 eq) dropwise. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Slowly and carefully add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected amine. The product can be further purified by column chromatography or recrystallization as needed.

Workflow 2: Fmoc-SPPS Deprotection Cycle

This protocol outlines a standard Fmoc deprotection step on a solid support, a key part of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fig. 2: Cyclical workflow for Fmoc solid-phase peptide synthesis.

Objective: To efficiently remove the N-terminal Fmoc group from a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptidyl-resin

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling: Place the peptidyl-resin in a suitable reaction vessel (e.g., fritted syringe or automated synthesizer column). Swell the resin in DMF for 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate gently for 10-20 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution. Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 10 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly to remove all traces of piperidine and dibenzofulvene. A typical wash sequence is:

    • DMF (3-5 times)

    • DCM (3-5 times)

    • DMF (3-5 times)

  • Validation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of beads to confirm the presence of a free primary amine, indicating complete deprotection.

  • Next Step: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Chapter 4: A Strategic Decision Framework

Choosing the right protecting group is a process of risk-benefit analysis tailored to your specific target molecule.

Scenario: You aim to synthesize a small molecule drug candidate that incorporates the (3-amino-4-hydroxyphenyl)methyl scaffold. The final structure also contains an acid-sensitive ester functionality that is crucial for its pro-drug mechanism.

G Start Analyze Target Molecule Check_Acid Does it contain acid-sensitive groups (e.g., tBu esters, Trt)? Start->Check_Acid Check_Base Does it contain base-sensitive groups (e.g., certain esters, imides)? Check_Acid->Check_Base No Use_Fmoc Optimal Choice: Fmoc-protected alternative Check_Acid->Use_Fmoc Yes Use_Boc Optimal Choice: Boc-protected starting material Check_Base->Use_Boc No Reconsider Re-evaluate synthetic route or use orthogonal protection for the sensitive group. Check_Base->Reconsider Yes

Fig. 3: Decision tree for selecting an amine protection strategy.

Analysis using the framework:

  • Analyze Target Molecule: The molecule contains the (3-amino-4-hydroxyphenyl)methyl core and an acid-sensitive ester.

  • Evaluate Boc Strategy: To deprotect the amine using the Boc-protected starting material, you would need to treat the molecule with strong acid (TFA). This condition would almost certainly cleave the essential ester group, leading to failure.

  • Evaluate Fmoc Strategy: Using an Fmoc-protected analogue allows you to deprotect the amine under mild basic conditions (piperidine/DMF). This condition is orthogonal to and compatible with the acid-sensitive ester. The phenolic hydroxyl could be protected as a t-butyl ether, which would also remain intact during the Fmoc deprotection. Both the ester and the t-butyl ether could be removed later if necessary under controlled acidic conditions, separate from the main amine deprotection step.

Conclusion

The choice between Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and an Fmoc-protected alternative is a pivotal decision in the synthesis of complex molecules. There is no universally "better" option; the optimal choice is dictated by the specific chemical context of the target molecule.

  • The Boc strategy remains a powerful and cost-effective tool, particularly for syntheses that require stability to base or for certain challenging peptide sequences where its deprotection conditions can mitigate aggregation.[2][17] However, its reliance on strong acids and the inherent risk of side reactions from carbocation intermediates necessitate careful planning and the use of scavengers.

  • The Fmoc strategy offers the significant advantages of mild deprotection conditions and true orthogonality, making it the preferred method for modern automated synthesis and for constructing molecules with sensitive functionalities.[1][14]

By carefully considering the principles of orthogonality, potential side reactions, and the overall synthetic route as outlined in this guide, researchers can confidently select the protecting group strategy that ensures the highest probability of success for their scientific endeavors.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Google Cloud.
  • A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis. Benchchem.
  • Boc Resin Cleavage Protocol.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Orthogonal Protection Definition. Fiveable.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Peptide Science.
  • Planning a Peptide Synthesis. AAPPTec.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Basic Peptides synthesis introduction. LifeTein.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Protecting Groups for Amines: Carbam
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Unlocking Peptide Synthesis: Fmoc-Amino Acid Building Blocks Explained. NINGBO INNO PHARMCHEM CO.,LTD..

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Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

This guide provides an in-depth analysis and comparison of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. As a cruci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for the compound Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. As a crucial building block in medicinal chemistry and organic synthesis, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the gold standard for such characterization, offering detailed insights into the molecular framework.[1] This document is intended for researchers, scientists, and drug development professionals, providing not only spectral interpretation but also the underlying rationale for peak assignments and the experimental protocols for acquiring high-quality data.

Molecular Structure and Functional Group Analysis

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, with the molecular formula C₁₂H₁₈N₂O₃, incorporates several key functional groups that give rise to distinct and predictable NMR signals:

  • A Trisubstituted Aromatic Ring: The benzene ring is substituted with hydroxyl (-OH), amino (-NH₂), and a methylene-carbamate group, leading to a specific splitting pattern for the three aromatic protons.

  • A Carbamate Linkage: This includes the characteristic Boc (tert-butoxycarbonyl) protecting group. The Boc group is one of the most common amine protecting groups in synthesis, and its removal is typically achieved under acidic conditions.[2][3][4]

  • Primary Aliphatic and Aromatic Amines, and a Phenolic Hydroxyl Group: These labile protons (-NH, -NH₂, -OH) often appear as broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Below is the chemical structure with atoms numbered for clear assignment in the subsequent spectral analysis.

Caption: Structure of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate with atom numbering.

Part 1: ¹H NMR Spectrum Analysis

Proton NMR spectroscopy provides information on the number of distinct proton environments and their connectivity.[5] The spectrum of the title compound is analyzed by region.

Aromatic Region (δ 6.5-7.0 ppm): The trisubstituted benzene ring gives rise to three signals corresponding to the three aromatic protons (H-2, H-5, H-6).

  • H-2: This proton is ortho to the -CH₂NHBoc group and meta to the -NH₂ group. It is expected to appear as a doublet.

  • H-6: This proton is ortho to both the -NH₂ and -OH groups. It will likely appear as a doublet.

  • H-5: This proton is ortho to the -CH₂NHBoc group and the -OH group. It is anticipated to be a doublet of doublets due to coupling with both H-2 and H-6, although it may appear as a complex multiplet.

Labile Protons (Variable Shifts): The chemical shifts of protons attached to heteroatoms are sensitive to solvent and concentration. In a solvent like DMSO-d₆, these peaks are typically well-resolved.

  • Phenolic -OH (O17-H): A broad singlet.

  • Carbamate -NH (N8-H): A triplet, due to coupling with the adjacent methylene (C7) protons.

  • Amino -NH₂ (N16-H₂): A broad singlet integrating to two protons.

Aliphatic Region (δ 1.0-4.5 ppm):

  • Methylene -CH₂- (C7-H₂): This signal is expected around δ 4.0-4.2 ppm. It will appear as a doublet, coupled to the adjacent carbamate proton (N8-H). The electron-withdrawing nature of the adjacent nitrogen and aromatic ring shifts this signal downfield.

  • Tert-butyl -C(CH₃)₃ (C13, C14, C15-H₉): This group gives a characteristically intense singlet at approximately δ 1.40 ppm, integrating to nine protons. This is a hallmark signal for a Boc-protected amine.[6]

Table 1: Summary of Predicted ¹H NMR Spectral Data
Assignment Atom No. Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic ProtonH-2~6.8d1H
Aromatic ProtonH-5~6.6dd1H
Aromatic ProtonH-6~6.5d1H
Methylene ProtonsC7-H₂4.0 - 4.2d2H
Carbamate ProtonN8-HVariable (e.g., ~7.5 in DMSO)t1H
Amino ProtonsN16-H₂Variable (e.g., ~4.8 in DMSO)br s2H
Hydroxyl ProtonO17-HVariable (e.g., ~8.9 in DMSO)br s1H
tert-Butyl ProtonsC13,14,15-H₉~1.40s9H

d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet

Part 2: ¹³C NMR Spectrum Analysis

Proton-decoupled ¹³C NMR provides direct information about the carbon skeleton of a molecule, with each chemically non-equivalent carbon producing a single peak.[7][8]

Downfield Region (δ 110-160 ppm):

  • Carbamate Carbonyl (C9): The carbonyl carbon of the Boc group is expected to have a chemical shift of around δ 155-156 ppm.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected.

    • C4 (-OH substituted): The carbon directly attached to the electron-donating hydroxyl group will be shielded and shifted significantly downfield, typically in the δ 140-145 ppm range.

    • C3 (-NH₂ substituted): Similarly, the carbon attached to the amino group will be shifted downfield.

    • C1 (-CH₂ substituted): The ipso-carbon attached to the methylene group will appear around δ 128-130 ppm.

    • C2, C5, C6: These protonated carbons will appear in the δ 113-118 ppm range, with their precise shifts determined by the combined electronic effects of the three substituents.

Upfield Region (δ 20-80 ppm):

  • Quaternary tert-Butyl Carbon (C12): The quaternary carbon of the tert-butyl group typically appears around δ 78-80 ppm.

  • Methylene Carbon (C7): The benzylic methylene carbon is expected in the δ 44-46 ppm range.

  • Methyl tert-Butyl Carbons (C13, C14, C15): The three equivalent methyl carbons of the Boc group give a strong signal around δ 28 ppm.

Table 2: Summary of Predicted ¹³C NMR Spectral Data
Assignment Atom No. Predicted Chemical Shift (δ, ppm)
Carbamate CarbonylC9155 - 156
Aromatic C-OHC4140 - 145
Aromatic C-NH₂C3135 - 140
Aromatic C-CH₂C1128 - 130
Aromatic C-HC2, C5, C6113 - 118
Quaternary tert-ButylC1278 - 80
Methylene CarbonC744 - 46
Methyl CarbonsC13, C14, C15~28

Part 3: Experimental Methodology for NMR Data Acquisition

The protocol described here is a self-validating system designed to produce high-resolution, unambiguous spectra for structural confirmation.

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate for structural elucidation.

Materials & Instrumentation:

  • Sample: ~10-15 mg of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

  • Solvent: 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to solubilize the compound and slow the exchange of labile -OH and -NH protons, allowing for their observation.

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical for high-quality spectra.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal receptivity.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse ¹H experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Experiment: Standard single-pulse ¹³C experiment with broadband proton decoupling (e.g., zgpg30). Broadband decoupling removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each carbon and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).[9]

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Pulse Angle: 30 degrees.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal (0.0 ppm) or the residual DMSO solvent peak (2.50 ppm). Calibrate the ¹³C spectrum to the DMSO-d₆ solvent peak (39.52 ppm).

    • Integrate the ¹H spectrum to determine the relative proton ratios.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert lock Lock on Deuterium Signal insert->lock tune Tune and Match Probe lock->tune shim Optimize Field Homogeneity (Shimming) tune->shim acq_H1 Acquire 1H Spectrum shim->acq_H1 acq_C13 Acquire 13C{1H} Spectrum shim->acq_C13 process Fourier Transform, Phasing, Baseline Correction acq_H1->process acq_C13->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate 1H Peaks calibrate->integrate assign Assign Signals & Confirm Structure integrate->assign

Caption: Workflow for NMR spectral acquisition and analysis.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a comprehensive and definitive structural confirmation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, from the characteristic nine-proton singlet of the Boc group to the distinct splitting pattern of the aromatic protons. The ¹³C NMR spectrum complements this by providing direct evidence of the carbon framework, including the downfield carbonyl and aromatic carbons and the signature upfield signals of the tert-butyl group. Following the detailed experimental protocol ensures the acquisition of high-quality, reproducible data essential for rigorous scientific research and development.

References

  • PubChem. tert-butyl N-((3-hydroxyphenyl)methyl)carbamate. National Center for Biotechnology Information. [Link]

  • ResearchGate. ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. [Link]

  • Supporting Information. General procedure for the synthesis of tert-butyl carbamates. [Link]

  • PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. National Center for Biotechnology Information. [Link]

  • Metin, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • University of Regensburg. Short Intro to Nuclear Magnetic Resonance. [Link]

  • LookChem. tert-butyl n-[2-({carbamoyl}amino)ethyl]carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubChemLite. Tert-butyl n-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate. [Link]

  • ResearchGate. ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... [Link]

  • SpectraBase. tert-Butyl N-(3-aminopropyl)carbamate. [Link]

  • Fiveable. 8.3 1H and 13C NMR spectroscopy. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • NPTEL. ¹³C NMR spectroscopy. [Link]

  • PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

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Validation

A Comprehensive Guide to Purity Validation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate using LC-MS

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediate compounds is not merely a quality metric; it is a cornerstone of the final product's safety and efficacy. Tert-butyl N-[(3...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediate compounds is not merely a quality metric; it is a cornerstone of the final product's safety and efficacy. Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a key building block in the synthesis of more complex molecules. Its structural integrity is paramount, as even trace impurities can propagate through synthetic steps, potentially leading to undesired side-products or compounds with toxicological risks.[1][2]

This guide provides an in-depth, scientifically grounded protocol for the purity validation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind the methodology, present a detailed experimental protocol, and compare its performance against alternative analytical techniques.

The Analytical Challenge: Anticipating Potential Impurities

A robust analytical method begins with understanding what to look for. The synthesis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of 4-amino-2-(hydroxymethyl)phenol with a Boc-protection agent. Potential impurities can therefore include:

  • Starting Materials: Unreacted 4-amino-2-(hydroxymethyl)phenol.

  • By-products: Di-Boc protected species or other reaction side-products.

  • Degradation Products: The compound may be susceptible to hydrolysis or oxidation, leading to the loss of the Boc group or formation of colored quinone-type species.[3]

  • Isomers: Positional isomers of the starting materials could lead to isomeric final products.

The ideal analytical method must possess the specificity to separate the main compound from these structurally similar impurities and the sensitivity to detect them at trace levels.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for analyzing pharmaceutical intermediates due to its high resolving power and the definitive identification provided by mass spectrometry.[4][5] The combination of liquid chromatography's separation capability with the mass spectrometer's specificity allows for the confident identification and quantification of the target analyte and its impurities.[6]

Principle of LC-MS

LC-MS integrates two powerful techniques. First, High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). As the separated components elute from the column, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is crucial for identifying unknown compounds and confirming the identity of known ones.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and meet the validation criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 1.0 mg of the Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate sample in 10.0 mL of methanol to create a 100 µg/mL solution.

  • Standard Solution: Prepare a reference standard of known purity at the same concentration.

  • Spiked Sample: To prove specificity, prepare a sample solution spiked with known potential impurities (e.g., 4-amino-2-(hydroxymethyl)phenol) at a relevant concentration (e.g., 0.5% of the main analyte concentration).

2. Chromatographic Conditions: The choice of column and mobile phase is critical for achieving optimal separation. A reversed-phase C18 column is well-suited for this moderately polar analyte.

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 10% B to 90% B over 15 minutesA gradient is necessary to elute the main compound with a good peak shape while also separating it from earlier and later eluting impurities.
Flow Rate 0.8 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
UV Detection 254 nmA common wavelength for detecting aromatic compounds.

3. Mass Spectrometry Conditions: Electrospray Ionization (ESI) is the preferred ionization technique for this type of molecule.

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The amino and carbamate groups are readily protonated, making positive mode highly sensitive.
Capillary Voltage 3.5 kVOptimizes the formation of ions.
Drying Gas Temp 325 °CEnsures efficient desolvation of the eluent.
Scan Range m/z 100 - 500This range covers the expected molecular ion of the target compound and its likely impurities.
Workflow for LC-MS Purity Validation

Caption: Workflow for the purity validation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate by LC-MS.

Data Interpretation
  • Identification: The primary peak should exhibit a mass-to-charge ratio ([M+H]⁺) corresponding to the molecular weight of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (C₁₂H₁₈N₂O₃), which is approximately m/z 239.13.

  • Purity Calculation: The purity is typically determined by area percent from the UV chromatogram, assuming all components have a similar response factor. The formula is:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Identification: Any other peaks in the chromatogram are potential impurities. Their corresponding mass spectra should be examined to tentatively identify them based on their molecular weight. For example, a peak with an m/z of 139.06 could correspond to the unreacted starting material, 4-amino-2-(hydroxymethyl)phenol.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the method is suitable for its intended purpose, it must be validated.[8][10]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (methanol), a reference standard, the sample, and a spiked sample.The main peak should be free of interference from the blank. The method must resolve the main analyte from the known, spiked impurities.
Linearity Prepare standard solutions at a minimum of five concentrations (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.[7]
Accuracy Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%).[7] Calculate percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform six replicate injections of the same sample solution.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be measured with acceptable precision and accuracy.Typically, a signal-to-noise ratio of 10:1. The RSD at this concentration should be ≤ 10%.

Comparative Analysis: LC-MS vs. Alternative Methods

While LC-MS is the preferred method, it's important to understand its advantages in context.[11]

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by chromatography, detection by mass.High specificity and sensitivity; provides molecular weight for identification of unknowns.Higher equipment cost and complexity. Signal response can vary between compounds.[12]
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, reproducible, and cost-effective. Excellent for quantification when impurities are known.[4][13]Cannot identify unknown impurities (no mass data). Co-eluting impurities with similar UV spectra can be missed.[12][14]
GC-MS Separation by gas chromatography, detection by mass.Excellent for volatile and semi-volatile impurities like residual solvents.[4][11]Not suitable for thermally labile compounds like carbamates, which can degrade in the hot injector, leading to inaccurate results.[15][16]
Decision Matrix for Method Selection

Method_Selection start Start: Need Purity Analysis q1 Are unknown impurities a concern? start->q1 q2 Is the compound thermally stable? q1->q2 No lcms Use LC-MS (High Specificity & Identification) q1->lcms Yes hplcuv Use HPLC-UV (Cost-Effective Quantification) q2->hplcuv Yes gcms Consider GC-MS (For Volatile Impurities Only) q2->gcms No (or for volatiles)

Caption: Decision diagram for selecting the appropriate analytical method for purity testing.

Conclusion

Validating the purity of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate requires a method that is both specific and sensitive. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the superior technique for this purpose. Its ability to separate the target analyte from structurally similar impurities, combined with the definitive mass data it provides, ensures a comprehensive and reliable purity profile. While HPLC-UV is a viable alternative for routine quality control once impurity profiles are well-established, LC-MS is indispensable during development and for investigations where the identity of impurities is unknown. By following a robust, validated LC-MS protocol grounded in ICH guidelines, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Thipparaboina, R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. [Link]

  • Various Authors. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]

  • Thermo Scientific. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • Geffers, R., et al. (2017). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • PharmaRead. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs. [Link]

  • Rahman, N., et al. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. [Link]

  • Waters Corporation. (2025). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. Waters Corporation. [Link]

  • Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Agilent Technologies. [Link]

  • Li, Y., et al. (2017). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. Atlantis Press. [Link]

  • Giddings, S. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. PharmaTech. [Link]

  • Scientific Committee on Consumer Safety. (2010). Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). European Commission. [Link]

  • da Silva, A. P. F., et al. (2021). Assessing organophosphorus and carbamate pesticides in maize samples using MIP extraction and PSI-MS analyzes. PMC. [Link]

  • Pérez-González, M. Z., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

  • Shinde, V. (2026). Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho. [Link]

  • Tyszczuk, O., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. PubMed. [Link]

  • Chennaiah, M. (2020). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Taylor, L. C. E. (1995). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest. [Link]

  • Brown, P. (2022). Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec. [Link]

  • Google Patents. (1988). EP0320484A2 - Purification of N-acetyl aminophenols.
  • University of Limerick. (2020). Organic salts of pharmaceutical impurity p-aminophenol. University of Limerick. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

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Comparative

A Comparative Analysis of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate Stability in Acidic Environments

In the landscape of synthetic and medicinal chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a cornerstone in this...

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Author: BenchChem Technical Support Team. Date: March 2026

Published: March 18, 2026

In the landscape of synthetic and medicinal chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a cornerstone in this field, widely employed for the protection of amine functionalities due to its general stability and the facility of its removal under specific acidic conditions.[1][2][3] This guide provides an in-depth comparative analysis of the stability of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate under various acidic conditions.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive, data-driven resource for making informed decisions on deprotection strategies, ensuring optimal yield and purity of the target amine. We will delve into the mechanistic underpinnings of Boc deprotection, present detailed experimental protocols for stability assessment, and compare the efficacy of different acidic reagents.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of acid is a well-understood process that proceeds through a specific, multi-step mechanism.[4][5] This process relies on the inherent instability of the protonated carbamate and the formation of a stable tert-butyl cation.

The key steps are as follows:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[4][5][6]

  • Carbocation Formation: This protonation renders the molecule unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][5][6]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation, releasing the free amine and carbon dioxide gas.[4][5][6]

  • Amine Salt Formation: In the acidic medium, the newly liberated amine is typically protonated by the excess acid, forming a stable amine salt.[4][5]

This mechanism highlights the importance of strong acidic conditions to facilitate the initial protonation step, which is the rate-determining step in many cases. The generation of the gaseous byproduct, carbon dioxide, is a characteristic feature of this reaction.[6]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbocation tert-Butyl Cation + Carbamic Acid Protonated_Boc->Carbocation Cleavage Free_Amine Free Amine + CO2 Carbocation->Free_Amine Decarboxylation Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Comparative Stability Analysis: Experimental Data

The stability of the Boc group on tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is highly dependent on the choice of acid, its concentration, the solvent, and the reaction temperature. This section provides a comparative summary of deprotection efficiency under various commonly employed acidic conditions.

Acid ReagentSolventConcentrationTemperature (°C)Time for >95% ConversionObservations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20% (v/v)Room Temp30 minClean, rapid deprotection. Potential for side reactions with sensitive substrates.[7]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50% (v/v)Room Temp< 15 minVery fast reaction. Increased risk of side reactions.[1]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp1 - 2 hoursGenerally clean, product precipitates as HCl salt.[8]
Hydrochloric Acid (HCl)Methanol1.25 MRoom TempSlower, may require heatingPotential for esterification with methanol if carboxylic acids are present.
Sulfuric Acid (H₂SO₄)Toluene1.5 - 3.0 equiv.50VariableEffective, but can lead to charring with sensitive substrates.[9]
Methanesulfonic Acid (MeSO₃H)Methanol1.5 - 3.0 equiv.50VariableStrong acid, effective for stubborn deprotections.[10]
p-Toluenesulfonic Acid (p-TsOH)Dichloromethane (DCM)ExcessRoom Temp10 min (mechanochemical)Effective under solvent-free ball milling conditions.[11]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF)AqueousRoom TempVariableMilder conditions, may be suitable for acid-sensitive substrates.[12]

Note: The reaction times and yields are highly substrate-dependent and the conditions should be optimized for each specific molecule. The data presented here is a general guide based on literature and common laboratory practices.

Detailed Experimental Protocols

To ensure reproducibility and provide a clear framework for researchers, this section outlines detailed step-by-step methodologies for monitoring the acidic stability of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

General Protocol for Acidic Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group using a strong acid like TFA or HCl.

Materials:

  • tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic Acid (TFA) or 4 M HCl in Dioxane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine in the chosen anhydrous solvent (e.g., DCM).

  • Add the acidic reagent dropwise at 0 °C (ice bath). Common concentrations range from 20-50% TFA in DCM or an equivalent molar excess of HCl in dioxane.[1][5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • For work-up to obtain the free amine, dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.[1]

Experimental_Workflow cluster_1 Experimental Workflow for Boc Deprotection Start Dissolve Boc-Protected Amine Add_Acid Add Acidic Reagent at 0°C Start->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor Reaction (TLC/HPLC) Stir->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Characterize Characterize Product (NMR, MS) Workup->Characterize

Caption: General workflow for a Boc deprotection experiment.

HPLC Method for Monitoring Deprotection Kinetics

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for quantitatively monitoring the progress of the deprotection reaction.

Instrumentation and Conditions:

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is typically used.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product absorb.

Procedure:

  • Prepare a stock solution of the Boc-protected starting material of known concentration.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by neutralizing with a base).

  • Dilute the quenched aliquot with the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas of the starting material and the deprotected product.[5]

The Boc-protected starting material is less polar than the deprotected amine and will therefore have a longer retention time on a reverse-phase column.[1]

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful removal of the Boc group.

Expected Spectral Changes:

  • Disappearance of the tert-butyl signal: The most prominent indicator of successful deprotection is the disappearance of the large singlet at approximately 1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[2]

  • Appearance of Amine Protons: New signals corresponding to the amine protons will appear, although their chemical shift and multiplicity will depend on the solvent and concentration.

  • Shifts in Adjacent Protons: Protons on the carbon adjacent to the amine will experience a change in their chemical environment and thus a shift in the ¹H NMR spectrum.[2]

Benchmarking Against Alternative Protecting Groups

While the Boc group is highly versatile, certain synthetic strategies may necessitate the use of alternative amine protecting groups, particularly when high acid lability is undesirable.

Protecting GroupAbbreviationCleavage ConditionsAdvantagesDisadvantages
BenzyloxycarbonylCbz or ZCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.Not suitable for molecules with other reducible functional groups.
9-FluorenylmethyloxycarbonylFmocMildly basic conditions (e.g., piperidine)Orthogonal to acid-labile groups.Unstable to bases.
AllyloxycarbonylAllocPd(0) catalysisOrthogonal to both acid- and base-labile groups.Requires a specific catalyst for removal.
TosylTsStrong reducing agents (e.g., Na/NH₃) or strong acidsVery stable to a wide range of conditions.Harsh cleavage conditions.

The choice of protecting group should be guided by the overall synthetic strategy, taking into account the stability of all functional groups present in the molecule.

Conclusion and Recommendations

The acidic stability of tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a critical parameter that dictates the choice of deprotection conditions. For rapid and efficient removal of the Boc group, trifluoroacetic acid in dichloromethane is a highly effective reagent.[7] However, for substrates containing other acid-sensitive functionalities, milder conditions using hydrochloric acid in dioxane or even phosphoric acid may be more appropriate.[8][12]

Careful monitoring of the reaction by HPLC or TLC is essential to ensure complete deprotection while minimizing side reactions.[1] The use of scavengers, such as anisole or triethylsilane, can be beneficial in preventing side reactions caused by the tert-butyl cation, especially with electron-rich aromatic substrates.[13] Ultimately, the optimal deprotection strategy will be a balance between reaction efficiency and the preservation of other functional groups within the molecule.

References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

  • Boc Deprotection Kinetics and Mechanism | PDF | Acid - Scribd. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. [Link]

  • Chemoselective Boc protection of phenols and amino alcohols - ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... - ResearchGate. [Link]

  • Deprotection of the Boc-protected amine. "[a]" All DNA samples were... - ResearchGate. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • TERT-BUTYL HYDROXYCARBAMATE - Ataman Kimya. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros - Reddit. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO. [Link]

  • (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. [Link]

  • Synthesis and properties of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones - Bulgarian Chemical Communications. [Link]

  • tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • tert-butyl N-((3-hydroxyphenyl)methyl)carbamate | C12H17NO3 - PubChem. [Link]

  • tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 - PubChem. [Link]

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Validation

A Comparative Guide to the Structural Validation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural determination of novel chemical entities is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural validation of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, a key intermediate in the synthesis of various bioactive molecules. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep-seated understanding of the rationale behind methodological choices, ensuring scientific rigor and fostering trustworthy, reproducible results.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. It provides unparalleled detail about bond lengths, bond angles, and the spatial arrangement of atoms, offering a complete and unambiguous structural elucidation.

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Powder Powder Solution Solution Powder->Solution Dissolution Crystal Crystal Solution->Crystal Slow Evaporation/ Vapor Diffusion Diffraction_Pattern Diffraction_Pattern Crystal->Diffraction_Pattern X-ray Source Electron_Density_Map Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Fourier Transform Initial_Model Initial_Model Electron_Density_Map->Initial_Model Phase Problem Solution Refined_Structure Refined_Structure Initial_Model->Refined_Structure Least-Squares Refinement Final_Validation Final_Validation Refined_Structure->Final_Validation CIF File Generation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Diffraction Analysis

1. Crystallization:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules into a crystal lattice.

  • Procedure:

    • Dissolve Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering. For vapor diffusion, a solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile anti-solvent.

    • Allow the setup to stand undisturbed for several days to weeks until suitable single crystals form.

2. Data Collection:

  • Rationale: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a collection of reflections whose intensities and positions are recorded.

  • Procedure:

    • Select a well-formed, single crystal and mount it on a cryoloop.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain initial phases.

    • Build an initial molecular model based on the electron density map.

    • Refine the model using least-squares methods to improve the agreement between the calculated and observed structure factors.

Hypothetical Crystallographic Data for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

While a specific crystal structure for the title compound is not publicly available, we can present hypothetical data based on similar carbamate-containing molecules.[1][2][3][4]

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₈N₂O₃
Formula Weight238.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123, 8.456, 15.789
α, β, γ (°)90, 105.4, 90
Volume (ų)1305.6
Z4
Calculated Density (g/cm³)1.21
R-factor (%)4.5
Goodness-of-fit1.05

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for routine characterization, purity assessment, and for compounds that are difficult to crystallize.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[6][7] For Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, ¹H and ¹³C NMR would be the primary methods used.

The NMR Experiment: A Look Inside the Nucleus

NMR_Principle Sample_in_Solvent Sample_in_Solvent Strong_Magnetic_Field Strong_Magnetic_Field Sample_in_Solvent->Strong_Magnetic_Field Placement RF_Pulse RF_Pulse Strong_Magnetic_Field->RF_Pulse Application Nuclear_Spin_Excitation Nuclear_Spin_Excitation RF_Pulse->Nuclear_Spin_Excitation Induces Relaxation Relaxation Nuclear_Spin_Excitation->Relaxation Undergoes FID_Signal FID_Signal Relaxation->FID_Signal Emits NMR_Spectrum NMR_Spectrum FID_Signal->NMR_Spectrum Fourier Transform

Caption: The fundamental principle of an NMR experiment.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Rationale: The sample must be dissolved in a deuterated solvent to avoid overwhelming the signal of the analyte.

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

2. Data Acquisition:

  • Rationale: The sample is placed in a strong magnetic field and subjected to radiofrequency pulses to excite the nuclei. The resulting signal is detected and processed.[8]

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a spectral width of 0-12 ppm and 16-32 scans. For ¹³C NMR, a wider spectral width (0-200 ppm) and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.[9]

Expected NMR Data for Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
¹H NMR SignalExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment
δ 1.45s9H-C(CH₃)₃
δ 4.20d2H-CH₂-NH-
δ 4.90br s1H-NH-Boc
δ 5.20br s2H-NH₂
δ 6.60 - 7.10m3HAromatic CH
δ 9.30br s1H-OH
¹³C NMR SignalExpected Chemical Shift (ppm)Assignment
δ 28.5-C(CH₃)₃
δ 45.0-CH₂-NH-
δ 79.5-C(CH₃)₃
δ 115.0 - 130.0Aromatic CH
δ 145.0Aromatic C-NH₂
δ 156.0-C=O (carbamate)
δ 157.0Aromatic C-OH

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions.[10] It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.[11]

The Mass Spectrometry Process: From Molecule to Mass

MS_Principle Sample_Introduction Sample_Introduction Ionization Ionization Sample_Introduction->Ionization Vaporization Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Acceleration Detector Detector Mass_Analyzer->Detector Separation by m/z Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Signal Amplification

Caption: A simplified schematic of the mass spectrometry process.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Rationale: The sample is dissolved in a suitable solvent for introduction into the mass spectrometer.

  • Procedure:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

2. Data Acquisition:

  • Rationale: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.[12]

  • Procedure:

    • Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₈N₂O₃

  • Exact Mass: 238.1317

  • Expected [M+H]⁺: 239.1390

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained 3D structure, bond lengths/angles, stereochemistryConnectivity, chemical environment, stereochemistryMolecular weight, elemental composition, fragmentation
Sample Requirement High-quality single crystalSoluble sample (mg scale)Small amount of sample (µg to ng)
Ambiguity Unambiguous (if a good quality crystal is obtained)Can be ambiguous for complex structuresProvides molecular formula, not full structure
Throughput LowHighHigh
Key Advantage Definitive structural proofProvides detailed information in solutionHigh sensitivity and accuracy for molecular weight
Key Limitation Requires a suitable single crystal, which can be difficult to obtainDoes not provide solid-state packing informationDoes not provide direct information on connectivity

Conclusion: A Synergistic Approach to Structural Validation

The structural validation of a molecule as critical as Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the unequivocal three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy offers invaluable insights into the molecular framework in solution, and mass spectrometry provides precise molecular weight and elemental composition. The most robust and reliable structural validation is achieved through the synergistic use of these techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the absolute structural integrity of their compounds, a critical step in the path of drug discovery and development.

References

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • Eurasian Journal of Chemistry. (n.d.). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]

  • Gomes, C. R. B., et al. (2010). tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. [Link]

  • Kwiecień, A., et al. (2022). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. International Journal of Molecular Sciences, 23(19), 11829. [Link]

  • Lutsyk, P., et al. (2023). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 28(3), 1381. [Link]

  • Ma'ayan, G., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. Journal of Chemical & Engineering Data, 63(10), 3894–3904. [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Nguyen, T. T. T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Journal of Pharmaceutical and Biomedical Analysis, 190, 113520. [Link]

  • Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(36), 14571–14578. [Link]

  • ResearchGate. (n.d.). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Link]

  • Streltsov, V. A. (2013). Mass spectrometry-based methods to study protein architecture and dynamics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(6), 1196-1205. [Link]

  • Tütüncü, E., et al. (2019). Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -butyl-2-hydroxybenzylidene)amino)ethyl)carbamate. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 859-872. [Link]

  • Voinov, V. G., et al. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Mass Spectrometry Reviews, 34(2), 214-230. [Link]

  • Aitken, R. A., & Cordes, D. B. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(4), M1728. [Link]

  • Atalay, Ş. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 13(2), 108-120. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of tert‐butyl... [Link]

  • Aitken, R. A., & Cordes, D. B. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI. [Link]

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Comparative

Cost-Effectiveness and Synthetic Utility of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate: A Comparative Guide

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (CAS 1268000-75-4)[1] is a highly specialized, pre-functionalized building block—specifically, 4-(Boc-aminomethyl)-2-aminophenol. It is extensively utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (CAS 1268000-75-4)[1] is a highly specialized, pre-functionalized building block—specifically, 4-(Boc-aminomethyl)-2-aminophenol. It is extensively utilized in the synthesis of benzoxazole and benzimidazole derivatives, which are privileged scaffolds in modern drug discovery, particularly for kinase inhibitors and PROTACs.

This guide objectively evaluates the cost-effectiveness, atom economy, and synthetic orthogonality of utilizing this pre-Boc-protected building block compared to alternative amine protection strategies (such as Fmoc, Cbz, and Alloc).

Mechanistic Rationale & Orthogonal Protection

When synthesizing a benzoxazole from a 2-aminophenol precursor, the primary amine and hydroxyl groups must condense with a carboxylic acid derivative[2]. If the target molecule also contains an aliphatic aminomethyl group, that aliphatic amine must be strictly protected to prevent catastrophic side reactions, such as competitive amide formation, over-acylation, or polymerization[3].

According to standard protective group chemistry[4], the Boc (tert-butyloxycarbonyl) group excels in this specific synthetic context due to its precise orthogonality.

Causality of Protecting Group Performance:

  • Boc (The Optimal Choice): The Boc group is highly stable to the basic conditions of amide coupling (e.g., HATU/DIPEA) and the mild acidic/thermal conditions required for cyclization (e.g., acetic acid at 80°C). It remains fully intact until intentionally cleaved by strong acids.

  • Fmoc (Fluorenylmethyloxycarbonyl): While stable to acid, Fmoc is highly susceptible to premature cleavage by secondary or tertiary amines (like DIPEA or piperidine) used during the initial amide coupling phase[4]. This leads to unwanted polymerization of the building block.

  • Cbz (Carboxybenzyl): Cbz is robust during cyclization but requires harsh acidic conditions (HBr/AcOH) or transition-metal catalyzed hydrogenation (Pd/C, H₂) for removal[4]. Hydrogenation is strictly incompatible with target scaffolds containing halogens (risk of dehalogenation) or reducible alkenes/alkynes.

Cost-Effectiveness & Atom Economy Analysis

A true assessment of cost-effectiveness extends beyond the catalog price of the building block; it must account for atom economy, cleavage reagents, and downstream purification overhead.

  • Reagent Cost & Scalability: Boc anhydride (Boc₂O) is an inexpensive, bulk-scale commodity chemical. Consequently, the commercial availability of CAS 1268000-75-4 is highly cost-competitive compared to synthesizing Fmoc- or Cbz-protected equivalents.

  • Atom Economy: The Boc group adds only 100.12 Da to the molecular weight, whereas Fmoc adds 222.24 Da. A lower molecular weight protecting group means higher throughput and yield per gram of intermediate synthesized.

  • Purification Overhead: Boc deprotection yields isobutylene gas and carbon dioxide. This self-clearing mechanism eliminates the need for complex chromatographic separation of protecting group byproducts, unlike Fmoc (which generates dibenzofulvene adducts) or Cbz (which requires heavy metal scavenging).

Quantitative Comparison of Amine Protecting Groups
Protecting Group StrategyReagent / Precursor CostAtom Economy (PG MW)Cleavage ReagentDownstream Purification Cost
Boc (CAS 1268000-75-4) Low (Commodity Boc₂O)100.12 DaTFA / DCMVery Low (Volatile Byproducts)
Alloc (Allyloxycarbonyl) Moderate85.09 DaPd(PPh₃)₄, ScavengerHigh (Transition Metal Scavenging)
Cbz (Carboxybenzyl) Moderate134.13 DaH₂, Pd/C or HBrHigh (Heavy Metal Scavenging)
Fmoc (Fluorenyl) High222.24 DaPiperidine / DMFHigh (Chromatography Required)

Experimental Workflows & Protocols

To validate the utility of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate, the following self-validating protocol outlines the synthesis of a 2-substituted-5-(aminomethyl)benzoxazole.

Protocol: Synthesis of 2-Substituted-5-(aminomethyl)benzoxazole

Step 1: Amide Coupling & Cyclization Causality Note: HATU is selected over EDC/HOBt to ensure rapid activation of the carboxylic acid, minimizing the time the 2-aminophenol is exposed to potential oxidative degradation[3].

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (1.0 equiv) to the mixture. Stir for 2-4 hours. Self-Validation: Monitor via LC-MS; the intermediate mass should correspond to the uncyclized amide.

  • Cyclization: Dilute the mixture with glacial acetic acid (10 volumes) and heat to 80°C for 6 hours. The mild acidic conditions promote dehydration and ring closure without cleaving the Boc group[2].

  • Workup: Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the Boc-protected benzoxazole.

Step 2: Boc Deprotection Causality Note: A 1:1 ratio of TFA to DCM provides the optimal balance of dielectric constant and acidity to rapidly cleave the Boc group without degrading the newly formed benzoxazole ring.

  • Cleavage: Dissolve the crude Boc-protected benzoxazole in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0°C, then warm to room temperature.

  • Reaction: Stir at room temperature for 1 hour. Self-Validation: The continuous evolution of gas (CO₂ and isobutylene) will be visually observed. Cessation of bubbling indicates reaction completion.

  • Isolation: Concentrate the mixture in vacuo to remove all volatile TFA. Triturate the resulting residue with cold diethyl ether to precipitate the final aminomethyl benzoxazole as a highly pure TFA salt.

Visualizations

G A Boc-Protected Building Block (CAS 1268000-75-4) B Amide Coupling (HATU, DIPEA) A->B + R-COOH C Cyclization (Mild Acid, Heat) B->C - H2O D Boc Deprotection (TFA/DCM) C->D Intact Boc E Target Scaffold (Aminomethyl Benzoxazole) D->E - CO2, Isobutylene

Figure 1: Synthetic workflow for benzoxazole generation utilizing the Boc-protected building block.

G Start Select Amine Protecting Group Boc Boc (tert-Butyl) Start->Boc Default Choice Fmoc Fmoc (Fluorenyl) Start->Fmoc Acid-Sensitive Scaffold Cbz Cbz (Carboxybenzyl) Start->Cbz Base-Sensitive Scaffold Boc_Pros High Atom Economy Low Cost Volatile Byproducts Boc->Boc_Pros Fmoc_Pros Poor Atom Economy High Cost Requires Chromatography Fmoc->Fmoc_Pros Cbz_Pros Moderate Cost Pd/C Required Heavy Metal Waste Cbz->Cbz_Pros

Figure 2: Cost-efficiency and orthogonality decision matrix for amine protecting groups.

References

  • tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate - NextSDS Source: NextSDS Chemical Database URL: [Link]

  • Greene's Protective Groups in Organic Synthesis Source: ACS Publications / John Wiley & Sons URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

Hazard Identification and Risk Assessment: An Essential First Step Before initiating any handling or disposal procedures, a thorough understanding of the potential hazards associated with Tert-butyl N-[(3-amino-4-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: An Essential First Step

Before initiating any handling or disposal procedures, a thorough understanding of the potential hazards associated with Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is critical. This compound belongs to the carbamate family, which necessitates a cautious approach.

Structural Hazard Analysis:

  • Carbamate Esters: This functional group is a known feature in many pesticides. Carbamate esters can act as cholinesterase inhibitors, which can lead to a range of health effects depending on the level and route of exposure.[1][2] Some carbamates are also suspected carcinogens.[1]

  • Aromatic Amine and Phenol Moieties: These structural components can be irritants to the skin, eyes, and respiratory system.

Based on data for structurally similar compounds, Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate should be handled as a substance that is:

  • Harmful if swallowed.

  • A cause of skin irritation.

  • A cause of serious eye irritation.

  • Potentially causing respiratory irritation.

Therefore, it is imperative to treat this compound as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash. [1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate and its associated waste.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.To protect against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile). Always check the manufacturer's compatibility chart.To prevent skin contact, which may cause irritation.[1]
Body Protection A standard laboratory coat must be worn.To protect skin and personal clothing from contamination.
Respiratory Protection All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of any dust or vapors that may cause respiratory irritation.[1]

The Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following steps provide a clear pathway for the proper management of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate waste.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[3]

  • Solid Waste:

    • Place unadulterated, solid Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate directly into a designated hazardous waste container.

    • Any materials that have come into direct contact with the solid compound, such as weighing papers, contaminated gloves, and pipette tips, must also be disposed of in the same hazardous waste container.[1]

  • Liquid Waste (Rinsate):

    • When cleaning contaminated glassware, rinse with a suitable organic solvent (e.g., ethanol or acetone) inside a chemical fume hood.

    • This solvent rinsate must be collected as hazardous liquid waste in a separate, clearly labeled container.[1] Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Container Selection and Management

The choice of container is crucial for the safe containment of chemical waste.

  • Use containers made of a compatible material, such as high-density polyethylene (HDPE).[4]

  • Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.

  • Keep the waste container closed at all times except when actively adding waste.[3][4]

  • The container should be stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[4]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[3][5] The waste container must be labeled with:

  • The words "Hazardous Waste ".

  • The full chemical name: "Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate ".

  • Known hazard characteristics (e.g., "Toxic ," "Irritant ").

  • The date when waste was first added to the container.

Step 4: Storage and Disposal
  • Store the waste container away from heat sources and direct sunlight.[3]

  • Ensure that incompatible wastes are kept segregated to prevent dangerous reactions.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area.[4]

  • Contact your institution's Environmental Health and Safety (EHRS) or equivalent department to arrange for the pickup and final disposal of the waste.[4] The final disposal method will likely be incineration at a licensed facility, which is the recommended procedure for many carbamate compounds.[2][6]

Disposal Workflow Diagram

DisposalWorkflow Start Start: Handling of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE AssessWaste Assess Waste Type PPE->AssessWaste SolidWaste Solid Waste (Pure Compound, Contaminated Disposables) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Rinsate) AssessWaste->LiquidWaste Liquid SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store EHRS Contact EHRS for Pickup Store->EHRS End End: Proper Disposal by Licensed Facility EHRS->End

Caption: Decision workflow for the safe disposal of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate.

Spill Management Protocol

In the event of a spill, a swift and safe response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning, don all necessary PPE, including respiratory protection if there is a risk of inhalation.

  • Contain and Clean:

    • For solid spills, carefully sweep the material into the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

    • Sweep the absorbent material and place it into the hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol, acetone), and dispose of the cloth as hazardous waste.[1]

Conclusion: A Commitment to Safety and Excellence

The proper disposal of Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By integrating these principles and protocols into your daily operations, you contribute to a safer research environment and build a foundation of trust in your scientific endeavors.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Taiwan University. (2019, January 15). Regulations for the Storage, Disposal, and Handling of Laboratory Waste.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.

Sources

Handling

Personal protective equipment for handling Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate

As a Senior Application Scientist, I recognize that handling highly functionalized pharmaceutical intermediates requires more than just basic compliance; it demands a mechanistic understanding of the chemical's physical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized pharmaceutical intermediates requires more than just basic compliance; it demands a mechanistic understanding of the chemical's physical properties and how they interact with human biology.

Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate (CAS: 1268000-75-4), often referred to as N-Boc-3-amino-4-hydroxybenzylamine, is a critical building block in targeted drug development. However, its specific structural motifs—namely the lipophilic tert-butyloxycarbonyl (Boc) protecting group combined with a reactive aminophenol core—create unique occupational hazards that dictate stringent Personal Protective Equipment (PPE) and operational protocols.

This guide provides the authoritative, step-by-step logistical and safety framework required to handle this compound safely, ensuring both scientific integrity and operator protection.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical is dangerous. The hazards of this compound are driven by its molecular structure[1]. The Boc group significantly increases the molecule's lipophilicity, allowing it to rapidly partition into and cross the lipid bilayer of the stratum corneum (skin). Once absorbed, the aminophenol moiety can undergo auto-oxidation, leading to systemic toxicity and severe local irritation.

Table 1: GHS Hazard Summary for CAS 1268000-75-4

Hazard ClassGHS CodeDescriptionMechanistic Driver
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.High bioavailability via dermal and respiratory mucosal absorption[1].
Skin Irritation H315Causes skin irritation.Aminophenol core acts as a localized sensitizer and irritant[1].
Eye Irritation H319Causes serious eye irritation (Category 2A).Direct chemical interaction with corneal proteins[1].
Target Organ (STOT SE 3) H336May cause drowsiness or dizziness.Systemic absorption affecting the central nervous system[1].

Mandatory Personal Protective Equipment (PPE)

Under OSHA standard 29 CFR 1910.132, PPE selection must be directly correlated to a rigorous hazard assessment[2]. Based on the chemical profile above, the following PPE is mandatory:

  • Dermal Protection (Double Gloving): You must wear double nitrile gloves. Causality: The mechanical friction of weighing solid powders can create micro-tears in glove materials. Because the lipophilic Boc group facilitates rapid dermal penetration (H312), the inner glove acts as a self-validating fail-safe. If the outer glove is compromised or contaminated, the inner glove prevents immediate skin contact while you doff the outer layer.

  • Respiratory Protection: Handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood. If engineering controls are unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is required[3]. Causality: Fine powders have an aerodynamic diameter that easily reaches the deep alveolar spaces, triggering acute inhalation toxicity (H332) and CNS depression (H336)[1].

  • Ocular Protection: ANSI Z87.1-compliant splash goggles. Safety glasses are insufficient due to the risk of airborne dust settling into the eyes, causing severe irritation (H319)[1].

  • Body Protection: A flame-resistant, fully buttoned laboratory coat. For bulk scale-up (>100g), a polyethylene-coated Tyvek suit is recommended to prevent particulate accumulation on standard woven fabrics.

Operational Workflow: Safe Handling & Weighing Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety check has been confirmed.

Phase 1: Pre-Operation & PPE Donning

  • Validate Engineering Controls: Turn on the fume hood or BSC. Self-Validation Check: Hold a small piece of tissue paper at the sash opening; verify inward directional airflow before bringing any materials into the workspace.

  • Don PPE: Put on the lab coat, splash goggles, and the first pair of nitrile gloves. Pull the glove cuffs over the sleeves of the lab coat. Don the second (outer) pair of nitrile gloves.

Phase 2: Material Handling & Transfer 3. Workspace Preparation: Lay down a disposable, anti-static weighing mat inside the hood. This prevents the electrostatic dispersion of the powder. 4. Container Opening: Open the chemical vial only within the deepest safe working zone of the hood (at least 6 inches behind the sash). 5. Weighing: Use an anti-static spatuala to transfer the solid. Causality: Static charge can cause the fine powder to aerosolize or adhere to the outer gloves, increasing the risk of cross-contamination outside the hood. 6. Sealing: Immediately recap the source vial and seal the secondary reaction vessel before removing either from the hood.

Phase 3: Decontamination & Doffing 7. Outer Glove Removal: While still inside the hood, carefully remove the outer gloves, turning them inside out to trap any microscopic dust. Dispose of them in the solid hazardous waste bin located inside the hood. 8. Surface Decontamination: Wipe down the balance and the exterior of the sealed reaction vessel with a solvent compatible with the compound (e.g., ethanol or isopropanol), using your clean inner gloves.

Spill Response & Waste Management

Immediate Spill Protocol: If a spill occurs outside of the engineering controls, evacuate the immediate 10-foot radius.

  • Do not sweep. Sweeping aerosolizes the toxic particulates, exacerbating the H332 inhalation hazard.

  • Wet-Wipe Method: Carefully cover the powder with absorbent paper towels. Gently wet the towels with a suitable solvent (e.g., a mixture of water and a mild surfactant, or isopropanol) to suppress dust formation.

  • Collect the wet mass using a disposable scoop and place it into a sealable hazardous waste container.

Disposal Plan: Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate must never be disposed of in standard trash or aqueous drains.

  • Solid Waste: Contaminated PPE, weighing boats, and wiping materials must be segregated into a clearly labeled "Halogen-Free Organic Solid Hazardous Waste" container.

  • Aqueous/Solvent Waste: Any liquid waste generated during the reaction or decontamination must be collected in a designated organic waste carboy, as aminophenol derivatives pose significant environmental toxicity risks.

Exposure Control & Workflow Visualization

G N1 Pre-Operation Risk Assessment Verify Hood Airflow N2 Don PPE (Double Nitrile, Goggles, Lab Coat) N1->N2 N3 Material Handling & Weighing (Inside Fume Hood) N2->N3 N4 Spill or Exposure Event? N3->N4 N5 Execute Spill Response Plan (Wet-Wipe, No Sweeping) N4->N5 Yes N6 Decontamination & Doffing (Remove Outer Gloves First) N4->N6 No N7 Hazardous Waste Disposal (Solid Organic Waste) N5->N7 N6->N7

Exposure Control and Operational Workflow for N-Boc-3-amino-4-hydroxybenzylamine.

References

  • NextSDS Database - tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate Chemical Substance Information (CAS: 1268000-75-4). Source: nextsds.com.

  • Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.132: Personal Protective Equipment General Requirements. Source: ecfr.gov.

  • National Institute for Occupational Safety and Health (NIOSH) - NIOSH Pocket Guide to Chemical Hazards. Source: cdc.gov.

Sources

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